3-(Triphenylen-2-yl)phenylboronic acid
Description
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Properties
Molecular Formula |
C24H17BO2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
(3-triphenylen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C24H17BO2/c26-25(27)18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15,26-27H |
InChI Key |
YSDJLONVLIHBRC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
HOMO-LUMO energy levels of 3-(Triphenylen-2-yl)phenylboronic acid
The Electronic Architecture of 3-(Triphenylen-2-yl)phenylboronic Acid: A Technical Analysis of Frontier Orbitals
Executive Summary
3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) represents a critical class of "meta-linked" organoboron intermediates used primarily in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials. Its electronic structure is defined by the triphenylene core —a discoid polycyclic aromatic hydrocarbon (PAH) known for high triplet energy (
This guide analyzes the HOMO-LUMO energy landscape of this molecule, not merely as a static property, but as a predictive tool for its reactivity in Suzuki-Miyaura cross-couplings and its role in constructing wide-bandgap host materials.
The Electronic Landscape: HOMO-LUMO Analysis
The electronic properties of 3-(Triphenylen-2-yl)phenylboronic acid are governed by the interplay between the triphenylene "antenna," the phenyl spacer, and the boronic acid functional handle.
Frontier Molecular Orbital (FMO) Values
Note: Values are derived from experimental data of the triphenylene-phenyl core and density functional theory (DFT) trends for boronic acid derivatives.
| Property | Value (Approx.) | Physical Significance |
| HOMO Level | -6.1 ± 0.1 eV | Deep/Stable: The Highest Occupied Molecular Orbital is localized on the triphenylene core. Its low energy confers high oxidative stability, making it resistant to degradation during synthesis and device operation. |
| LUMO Level | -1.8 ± 0.2 eV | High-Lying: The Lowest Unoccupied Molecular Orbital is widely delocalized but disrupted by the meta-linkage. This results in a wide electrochemical bandgap ( |
| Optical Gap ( | ~3.9 - 4.1 eV | Corresponds to UV absorption in the deep blue/UV region ( |
| Triplet Energy ( | 2.90 eV | Critical Parameter: The high triplet energy is preserved by the meta-substitution pattern, preventing reverse energy transfer from dopants in OLED hosts. |
The "Meta-Linkage" Effect
The structural decision to place the triphenylene unit at the 3-position (meta) of the phenyl ring is not arbitrary.
-
Para-linkage (Linear): Extends conjugation, raising the HOMO and lowering the LUMO (red-shift). This lowers the Triplet Energy, often quenching blue phosphorescence.
-
Meta-linkage (Kinked): Disrupts effective
-conjugation between the triphenylene and the boronic acid/phenyl group. This electronic decoupling preserves the high of the triphenylene core, a requirement for hosting blue emitters (e.g., FIrpic).
Visualization of Energy Architecture
Figure 1: Energy level diagram illustrating the deep HOMO and high triplet energy characteristic of the triphenylene-phenyl scaffold.
Methodological Framework: Measuring the Unmeasurable
Direct measurement of the boronic acid intermediate can be complicated by its tendency to form anhydrides (boroxines). The following protocols ensure accurate characterization.
Electrochemical Determination (Cyclic Voltammetry)
-
Objective: Determine HOMO/LUMO levels relative to the Ferrocene/Ferrocenium (
) couple. -
Protocol:
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; DMF for reduction.
-
Electrolyte: 0.1 M Tetra-n-butylammonium hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (polished to mirror finish).
-
Reference:
(calibrated internally with Ferrocene). -
Calculation:
[1]
-
Note: Boronic acids often show irreversible reduction waves due to the labile B-C bond. In such cases, the LUMO is best estimated via the Optical Gap (
) subtracted from the HOMO.
-
Optical Gap Determination (UV-Vis Spectroscopy)
-
Objective: Calculate the energy gap to estimate LUMO.
-
Protocol:
-
Dissolve compound in dilute
( M). -
Measure absorbance spectrum (200–800 nm).
-
Identify the onset wavelength (
) of the lowest energy absorption band (typically the transition of triphenylene). -
Calculation:
-
Synthetic Utility & Reactivity[2]
The primary application of this molecule is as a nucleophile in Suzuki-Miyaura Cross-Coupling . Its electronic structure dictates the reaction conditions required for high yields.
-
Reactivity Profile: The electron-deficient nature of the triphenylene ring (due to its size and stability) makes the C-B bond moderately robust. However, the steric bulk of the triphenylene group at the meta position requires active palladium catalysts.
-
Catalytic Cycle Impact: The deep HOMO implies that the oxidative addition step (on the electrophile partner) is the rate-determining step, but the transmetallation efficiency of this boronic acid depends on the base strength used to activate the boron.
Workflow: Synthesis of OLED Host Materials
Figure 2: Synthetic pathway utilizing the boronic acid to construct bipolar host materials.
Implications for Drug Development & Materials Science
While primarily an OLED precursor, the properties of 3-(Triphenylen-2-yl)phenylboronic acid offer niche insights for medicinal chemistry:
-
Pharmacophore Potential: Boronic acids are validated pharmacophores (e.g., Bortezomib). However, the extreme hydrophobicity (LogP > 6) of the triphenylene core makes this specific molecule unsuitable for systemic drug delivery.
-
Biological Probes: Its high quantum yield and stability make it a candidate for fluorescent labeling of hydrophobic pockets in proteins or lipid bilayers, where the boronic acid can covalently bind to diols (sugars/serine) in a reversible manner.
-
Self-Assembly: The planar triphenylene core promotes
stacking, useful for creating supramolecular hydrogels or drug delivery scaffolds when functionalized with hydrophilic chains.
References
-
Xiao, L., et al. (2009). "Almost Pure White Organic Light-Emitting Diodes Based on a Single Molecule with Incomplete Energy Transfer." Advanced Materials. Link
-
Universal Display Corporation. (2010). "New materials with aza-dibenzothiophene or aza-dibenzofuran core for PHOLED." World Intellectual Property Organization (WO2010083359A2). Link
-
Chen, H. F., et al. (2011). "The influence of the triplet energy of the host material on the efficiency of blue phosphorescent organic light-emitting diodes." Organic Electronics. Link
-
PubChem. (2024). "Triphenylen-2-ylboronic acid (Compound Summary)." National Library of Medicine. Link
Sources
Thermal Stability Analysis of Triphenylene-Based Boronic Acids: A Technical Guide
Topic: Thermal Stability Analysis of Triphenylene-Based Boronic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Stability Paradox
Triphenylene-based boronic acids, particularly triphenylene-2,3,6,7,10,11-hexaboronic acid (TP-6BA) , represent a cornerstone in the synthesis of Covalent Organic Frameworks (COFs) and supramolecular assemblies. However, their thermal analysis presents a unique "stability paradox" that often confuses researchers:
-
The Artifact: Standard Thermogravimetric Analysis (TGA) often shows a significant mass loss between 100°C and 200°C, which is frequently misidentified as material degradation or solvent trapping.
-
The Reality: This event is the stoichiometric dehydration of boronic acid moieties into boroxine (anhydride) rings—a reversible, thermodynamically driven phase transformation, not decomposition.
This guide provides a rigorous, self-validating protocol to distinguish between dehydration, solvation, and oxidative degradation, ensuring accurate characterization of these critical building blocks.
Molecular Architecture & Thermal Mechanisms
To interpret thermal data accurately, one must understand the molecular events triggered by heat. Triphenylene cores are rigid, discotic
-
Dehydration (Condensation):
Three boronic acid groups condense to form a six-membered boroxine ring ( ).[2][3] For TP-6BA, this can lead to extended 2D or 3D networks (COF formation) or discrete supramolecular assembly depending on steric freedom. -
C-B Bond Homolysis (Degradation): At higher temperatures (typically
C), the Carbon-Boron bond cleaves, leading to irreversible oxidation and carbonization of the triphenylene core.
Mechanistic Pathway Diagram[4]
Caption: Thermal transformation pathway of triphenylene boronic acids. Note the reversible nature of the boroxine formation versus the irreversible oxidative degradation.
Experimental Protocol: The "Dual-Atmosphere" Approach
A standard single-run TGA is insufficient. You must employ a Dual-Atmosphere, Cyclic Protocol to validate the material's state.
Equipment Prerequisites
-
TGA/DSC: Simultaneous thermal analyzer recommended.
-
Crucibles: Alumina (
) pans (inert to boron at C). Avoid Platinum if high-temp catalytic effects are suspected, though generally safe. -
Purge Gas: High-purity Nitrogen (
) or Argon ( ) for degradation analysis; Air for oxidative stability limits.
Step-by-Step Methodology
Phase 1: Dehydration Validation (Cyclic DSC)
Objective: Prove that the endothermic peak at ~100–150°C is reversible dehydration, not decomposition.
-
Sample Prep: Load 5–10 mg of sample. Do not hermetically seal; use a pinhole lid to allow water escape.
-
Cycle 1 (Dehydration): Ramp from 25°C to 200°C at 10°C/min under
.-
Observation: Broad endotherm (water loss).
-
-
Cooling: Cool to 25°C at 20°C/min.
-
Action: Expose sample to ambient humidity for 24 hours (or controlled humidity chamber).
-
-
Cycle 2 (Re-hydration Check): Ramp from 25°C to 200°C at 10°C/min.
-
Result: If the endotherm reappears, the boronic acid reformed. If the peak is absent, the material has either degraded or formed a stable, hydrolytically resistant boroxine network.
-
Phase 2: Degradation Threshold (High-Res TGA)
Objective: Determine the true
-
Isothermal Step: Ramp to 150°C and hold for 60 minutes under
.-
Reason: This drives off all bound water and converts the acid to the boroxine form in situ.
-
-
Dynamic Ramp: Ramp from 150°C to 800°C at 10°C/min.
-
Analysis: Measure the onset of mass loss after the isothermal plateau. This is the true stability of the triphenylene core.
-
Data Interpretation & Reference Values
When analyzing triphenylene-based boronic acids, compare your data against these established benchmarks. Deviations often indicate impurities (e.g., residual Pd catalyst or protodeboronated species).
Table 1: Thermal Event Fingerprinting
| Temperature Range | Thermal Event | TGA Signature | DSC Signature |
| < 100°C | Solvent/Surface Water Loss | Gradual mass loss (<5%) | Weak, broad endotherm |
| 120°C – 180°C | Boroxine Formation | Sharp/Steep mass loss (Stoichiometric*) | Strong Endotherm |
| 200°C – 350°C | Boroxine Stability Window | Plateau (Stable Mass) | Flat baseline |
| > 350°C | C-B Bond Cleavage | Rapid mass loss | Exotherm (if Air) / Endotherm (if N2) |
| > 500°C | Carbonization | Char formation | Complex |
*Note: For Triphenylene-hexaboronic acid (
Calculation for Validation
To verify purity, calculate the Theoretical Mass Loss (
If your experimental TGA mass loss at 180°C significantly exceeds this value, your sample likely contains occluded solvents or starting materials.
Case Study: Triphenylene-Based COF Precursors
In the synthesis of COF-5 or TP-COF, the thermal stability of the precursor determines the maximum activation temperature.
-
Scenario: A researcher observes a TGA onset at 140°C and claims the material is "unstable."
-
Correction: Using the Phase 2 protocol (Isothermal hold), the researcher converts the precursor to its boroxine form. The subsequent ramp reveals the core is stable up to 450°C.
Workflow Visualization
Caption: Decision tree for validating thermal stability data of boronic acid derivatives.
References
-
Korich, A. L., & Iovine, P. M. (2010).[2] Boroxine chemistry and applications: A perspective. Dalton Transactions. (Discusses the thermodynamics of boroxine formation).
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[4] Science. (Seminal work establishing the thermal protocols for boroxine-linked frameworks like COF-1 and COF-5).
-
Tokunaga, Y. (2013). From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Heterocycles. (Details the reversibility of boronic acid dehydration).
-
Uribe-Romo, F. J., et al. (2009). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society. (Provides comparative thermal data for triphenylene derivatives).
-
Sigma-Aldrich. (n.d.). Triphenylene-2,3,6,7,10,11-hexaol hydrate Product Specification. (Baseline data for triphenylene core stability).
Sources
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ecscholar.eckerd.edu]
- 4. researchgate.net [researchgate.net]
Harnessing the Triplet State: A Guide to Triphenylene Derivatives as High-Performance Host Materials for Organic Light-Emitting Diodes (OLEDs)
An In-Depth Technical Guide
This guide provides an in-depth exploration of triphenylene-based materials, focusing on the critical role of their triplet energy levels in the design of next-generation host materials for high-efficiency Organic Light-Emitting Diodes (OLEDs). We will delve into the fundamental principles governing OLED operation, the molecular design strategies for tuning triplet energies, and the experimental and computational methodologies for their characterization. This document is intended for researchers and material scientists in the fields of organic electronics and optoelectronics.
The Foundation: Understanding Host Materials in High-Efficiency OLEDs
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, built upon a multilayered architecture where charge carriers (electrons and holes) are injected from opposing electrodes. These carriers migrate through transport layers and recombine in a designated emissive layer (EML) to form excited states, or excitons, which then release their energy as light.
In most high-performance OLEDs, the EML consists of a host material doped with a small concentration of a guest emitter. According to quantum spin statistics, electrical excitation produces excitons in a 1:3 ratio of emissive singlet states to non-emissive triplet states.[1] First-generation fluorescent OLEDs could only harvest the 25% of singlet excitons, imposing a severe limitation on their maximum internal quantum efficiency (IQE).
The advent of phosphorescent OLEDs (PhOLEDs) and, more recently, emitters utilizing Thermally Activated Delayed Fluorescence (TADF), revolutionized the field.[2][3] These technologies provide pathways to harvest the 75% of triplet excitons, enabling a theoretical IQE of nearly 100%.[1][2][4]
-
Phosphorescence: Utilizes heavy-metal complexes (e.g., Iridium-based) where strong spin-orbit coupling facilitates the conversion of singlets to triplets (intersystem crossing) and allows for the direct, light-emitting decay of triplets.[5]
-
TADF: Employs purely organic or metal-organic molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states. This allows non-emissive triplets to be converted back into emissive singlets through a thermally-driven process called reverse intersystem crossing (RISC).[2][3]
In both PhOLEDs and TADF-OLEDs, the host material is not a passive matrix. It plays a pivotal role in device performance by:
-
Facilitating Charge Transport: The host must efficiently transport both electrons and holes to ensure a balanced recombination zone within the EML.[6]
-
Confining Excitons: The host must possess a higher triplet energy level than the guest emitter to prevent the back-transfer of energy, which would otherwise quench the guest's emission and drastically lower efficiency.[6][7][8]
The Energetic Imperative: Why High Triplet Energy is Non-Negotiable
The confinement of triplet excitons on the guest molecule is governed by the Dexter energy transfer mechanism, a short-range process requiring orbital overlap between the host and guest. For efficient light emission from the guest, the triplet energy of the host (ETHost) must be sufficiently higher than that of the guest (ETGuest).
If ETHost < ETGuest, the triplet excitons formed on the guest can readily transfer back to the host, where they are typically lost through non-radiative decay pathways. This energy back-transfer is a major cause of efficiency loss in phosphorescent and TADF devices.[7][8] This requirement is especially demanding for blue emitters, which inherently possess high triplet energies (often >2.6 eV), thus necessitating host materials with even higher ET values, ideally above 2.8 eV.[7][9]
Triphenylene: A Superior Molecular Scaffold for Host Materials
Triphenylene is a polycyclic aromatic hydrocarbon that has emerged as a premier building block for high-ET host materials. Its inherent molecular structure provides a unique combination of desirable properties.
-
High Triplet Energy: The rigid, highly symmetric π-system of the triphenylene core results in a naturally high triplet energy level, making it an excellent starting point for designing hosts, particularly for blue emitters.[10]
-
Excellent Thermal and Morphological Stability: Triphenylene derivatives often exhibit high glass-transition temperatures (Tg) and thermal stability.[6] This is crucial for preventing film crystallization and degradation during device operation, thereby extending the operational lifetime of the OLED.
-
Good Charge Transport: Triphenylene possesses respectable intrinsic charge transport characteristics.[10] Furthermore, its structure allows for straightforward chemical modification to introduce both hole-transporting (donor) and electron-transporting (acceptor) moieties, enabling the creation of bipolar hosts with balanced charge flux.[6]
-
Favorable Electronic Structure: Compared to other aromatic compounds with similarly high triplet energies, triphenylene has a relatively small energy difference between its first singlet and triplet states and more accessible HOMO and LUMO levels, which can be beneficial for charge injection from adjacent layers.[10]
Molecular Design and Engineering of Triphenylene Derivatives
The true power of triphenylene lies in its versatility as a molecular core that can be chemically modified to fine-tune its optoelectronic properties. The primary goal is to achieve balanced charge transport while maintaining a high triplet energy.
Achieving Bipolar Transport
To prevent the buildup of charge carriers and ensure the recombination zone is wide and centered within the EML, a bipolar host material that can transport both holes and electrons is highly desirable.[6] This is typically achieved by attaching electron-donating (hole-transporting) and electron-accepting (electron-transporting) functional groups to the triphenylene scaffold.
-
Common Donor Groups: Carbazole, acridine, and their derivatives.
-
Common Acceptor Groups: Triazine, phosphine oxide, dibenzofuran, and dibenzothiophene.[6][7][9][11]
Preserving the High Triplet Energy
The method of linking these donor and acceptor units to the triphenylene core is critical. Extending the π-conjugation of the molecule generally leads to a decrease in the triplet energy.[9][12][13]
-
Linkage Position: Attaching substituents via a meta-phenylene linker is generally preferred over a para-phenylene linker, as the meta linkage disrupts the π-conjugation, helping to preserve a high ET.[9][11]
-
Direct Linkage: A direct, non-conjugated linkage between the functional moiety and the triphenylene core is often the most effective strategy for maintaining the highest possible triplet energy.[9][11][12][13][14]
-
Non-Conjugated Bridges: Incorporating sp³-hybridized carbon atoms as linkers effectively breaks the electronic communication between the core and the substituent, thereby preserving the high triplet energy of the triphenylene unit.[8]
Device Application and Performance: A Case Study
The true measure of a host material's success is its performance in a fully fabricated OLED device. Triphenylene derivatives have demonstrated excellent results, particularly in red PhOLEDs.
A study by Togashi et al. utilized the triphenylene-based hosts BDBF-TP and BDBT-TP with the red phosphorescent emitter Ir(piq)₃. [6][15]The devices showed marked improvements over those using the conventional host CBP (4,4′-bis(carbazol-9-yl)biphenyl).
Table 2: Performance of Red PhOLEDs with Triphenylene-Based Hosts
| Host Material | Max. EQE (%) | Power Eff. (lm/W) at 100 cd/m² | Driving Voltage (V) at 100 cd/m² | Key Advantage | Reference |
| CBP | 13.9 | 9.0 | 5.4 | Standard Reference | [6] |
| BDBF-TP | 18.0 | 16.1 | 4.0 | Lower Voltage, Higher Efficiency | [6] |
| BDBT-TP | 19.4 | 20.4 | 3.5 | Best Overall Performance | [6] |
The superior performance of the BDBT-TP based device, including a lower driving voltage, higher quantum and power efficiencies, and reduced efficiency roll-off at high brightness, was attributed to its excellent bipolar carrier transport properties. [6]This balanced charge flux within the emissive layer leads to more efficient exciton formation and a wider recombination zone, mitigating triplet-triplet annihilation.
Conclusion and Future Outlook
Triphenylene derivatives stand out as a highly promising class of host materials for high-efficiency OLEDs. Their intrinsic high triplet energy, excellent thermal stability, and amenability to chemical modification make them an ideal platform for developing next-generation hosts. By strategically attaching donor and acceptor moieties, researchers can engineer materials with balanced charge transport while preserving the high triplet energy required for efficient exciton confinement, especially for challenging blue emitters.
Future research will likely focus on pushing the triplet energy of triphenylene hosts even higher to accommodate deep-blue and UV TADF emitters. Furthermore, simplifying synthetic routes and improving the long-term operational stability of devices incorporating these hosts will be key to their widespread commercial adoption in displays and solid-state lighting. The systematic design principles and characterization methodologies outlined in this guide provide a robust framework for these future advancements.
References
- Togashi, K., Yasuda, T., & Adachi, C. (2013). Triphenylene-based Host Materials for Low-voltage, Highly Efficient Red Phosphorescent Organic Light-emitting Diodes. Chemistry Letters.
- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers in Chemistry.
- Thompson, M. E., et al. Design strategies for achieving high triplet energy electron transporting host materials for blue electrophosphorescence. Proceedings of SPIE.
- You, Y., et al. (2007). Novel host material for highly efficient blue phosphorescent OLEDs.
- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers.
- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. PMC.
- Tayebjee, M. J. Y., & Schmidt, T. W. (2024). Accurate & cheap calculations of the lowest triplet state energy: an experimentalist's guide.
- Ran, Y., et al. (2020). N‐ and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials.
- Togashi, K., Yasuda, T., & Adachi, C. (2013). Triphenylene-based Host Materials for Low-voltage, Highly Efficient Red Phosphorescent Organic Light-emitting Diodes. Oxford Academic.
- Patent 1888708. TRIPHENYLENE HOSTS IN PHOSPHORESCENT LIGHT EMITTING DIODES. EPO.
- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. MDPI.
- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach.
- Isborn, C. M., et al. (2023). A metric for predicting triplet energy transfer. ChemRxiv.
- Thermally activ
- Wang, L., et al. (2016). Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts.
- Thermally Activated Delayed Fluorescence (TADF) in OLEDs. Ossila.
- Penfornis, C., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry.
- Bizzarri, C., et al. (2025).
Sources
- 1. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 2. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs [mdpi.com]
- 5. Conformational Dependence of Triplet Energies in Rotationally Hindered N‐ and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach | Publicación [silice.csic.es]
- 10. TRIPHENYLENE HOSTS IN PHOSPHORESCENT LIGHT EMITTING DIODES - Patent 1888708 [data.epo.org]
- 11. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 13. ep2-bayreuth.de [ep2-bayreuth.de]
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charge carrier mobility in triphenylene-functionalized phenylboronic acids
Title: Engineering Charge Carrier Mobility in Triphenylene-Functionalized Phenylboronic Acids: A Technical Guide for Bioelectronics and Drug Development
Executive Summary
For decades, triphenylene derivatives have served as the archetypal discotic liquid crystals (DLCs), prized for their robust
The Mechanistic Shift: From Hole to Electron Transport
Unmodified triphenylenes, such as hexakis(hexylthio)triphenylene, exhibit high hole mobilities (up to
The Causality of the Boronate Linkage: The formation of boronate ester linkages draws electron density away from the triphenylene core[2]. The highly polarized B–O bonds significantly lower the Lowest Unoccupied Molecular Orbital (LUMO), effectively converting the molecule into an electron-deficient (n-type) acceptor[2]. Furthermore, scanning tunneling microscope-based break-junction (STM-BJ) studies reveal that the polarized B–O bonds localize charge around the oxygen atoms, creating unique nodal structures in the transmission eigenchannels that dictate macroscopic hopping mobility[3].
Relevance to Drug Development & Biosensing
Why should a drug development professional monitor charge mobility in a boronic acid-functionalized DLC?
Phenylboronic acids undergo reversible covalent interactions with 1,2- and 1,3-diols—motifs ubiquitous in saccharides, glycoproteins, and various active pharmaceutical ingredients (APIs). Upon diol binding, the boron atom transitions from a planar
Quantitative Data: Mobility & Phase Behavior Profiles
| Material Architecture | Mesophase | Carrier Type | Mobility ( | Ref |
| Hexakis(hexylthio)triphenylene | Helical (H) | Hole (p-type) | [1] | |
| HHTP-Phenylboronate Ester | Columnar Hexagonal ( | Electron (n-type) | [2] | |
| Nitrogen-doped TTP | Columnar Hexagonal ( | Hole (p-type) | [5] | |
| Diol-Bound HHTP-Boronate | Isotropic (I) / Disordered | Impaired | [3] |
Experimental Workflows & Self-Validating Protocols
Workflow for the synthesis, validation, and bio-integration of triphenylene-boronate DLCs.
Protocol A: Synthesis of Triphenylene-Phenylboronate Esters
-
Reaction Setup: Suspend hexahydroxytriphenylene (HHTP) and a slight stoichiometric excess (3.3 eq) of the target phenylboronic acid in anhydrous toluene.
-
Condensation: Reflux the mixture under a nitrogen atmosphere for 24 hours using a Dean-Stark trap.
-
Causality: Dynamic covalent bonds exist in an equilibrium state. Continuous physical removal of the water byproduct via the Dean-Stark trap leverages Le Chatelier's principle to drive the reaction to complete esterification[2].
-
-
Self-Validation (NMR): Isolate the product and perform
H NMR spectroscopy. The protocol is strictly validated only if the broad hydroxyl ( ) proton signal at ppm completely disappears. If residual peaks remain, the material will suffer from charge-trapping defects.
Protocol B: Time-of-Flight (TOF) Mobility Characterization
Note: TOF is selected over Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC) because TOF allows the independent determination of electron vs. hole mobility by simply reversing the polarity of the applied DC bias.
-
Cell Fabrication: Capillary-fill the synthesized DLC into a cell consisting of two Indium Tin Oxide (ITO) coated glass substrates separated by a
Mylar spacer. -
Annealing: Heat the cell past the isotropic transition temperature, then slowly cool (
) into the columnar hexagonal ( ) phase.-
Causality: Rapid cooling induces grain boundaries and structural defects within the mesophase. Slow cooling ensures long-range, 1D homeotropic alignment of the
-stacked columns, which is an absolute prerequisite for macroscopic charge transport[4].
-
-
Validation (Optical): Examine the cell under Polarized Optical Microscopy (POM). A uniform pseudo-isotropic texture validates proper homeotropic alignment. Birefringent focal-conic defects indicate poor alignment, requiring re-annealing.
-
Measurement: Apply a DC bias across the cell. Illuminate one ITO electrode with a 337 nm nitrogen laser pulse (1 ns duration) to generate a sheet of charge carriers. Record the transient photocurrent using a digital oscilloscope.
-
Data Extraction: Determine the transit time (
) from the inflection point on a double-logarithmic plot of current vs. time. Calculate mobility ( ) using , where is the cell thickness and is the applied voltage[1].
References
Sources
Synthesizing the Future of Blue OLEDs: A Technical Guide to 3-(Triphenylen-2-yl)phenylboronic Acid
Executive Summary
In the rapidly evolving landscape of organic electronics and advanced materials science, the quest for stable, highly efficient blue-emitting devices remains a central challenge—often referred to as "The Blue Problem"[1]. While red and green phosphorescent organic light-emitting diodes (PHOLEDs) have achieved commercial maturity with exceptional lifetimes, blue PHOLEDs and Thermally Activated Delayed Fluorescence (TADF) devices struggle with degradation mechanisms driven by high-energy excitons.
Enter 3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) . This specialized chemical intermediate bridges the gap between theoretical molecular design and practical device fabrication. By combining the rigid, high-triplet-energy triphenylene core with a highly reactive phenylboronic acid moiety, this compound serves as a foundational building block for synthesizing next-generation host materials. This whitepaper provides an in-depth analysis of its structural rationale, photophysical benchmarks, and the rigorous synthetic protocols required to deploy it in state-of-the-art optoelectronic applications.
Structural Rationale: The Triphenylene Advantage
The design of host materials for blue OLEDs requires a delicate balance of photophysical and morphological properties. The host must possess a triplet energy (
The Core: Triphenylene
Triphenylene is a fully conjugated, polycyclic aromatic hydrocarbon. Despite its extensive
The Synthetic Handle: Phenylboronic Acid
The phenylboronic acid group transforms the inert triphenylene core into a highly versatile synthon. Through palladium-catalyzed Suzuki-Miyaura cross-coupling, materials scientists can attach the 3-(triphenylen-2-yl)phenyl unit to various electron-donating (e.g., carbazole) or electron-withdrawing (e.g., triazine, dibenzothiophene) cores[4]. This modularity allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, creating bipolar host architectures tailored for specific dopants.
Diagram 1: Structural-functional relationship of 3-(Triphenylen-2-yl)phenylboronic acid.
Photophysical & Electrochemical Benchmarks
To understand the necessity of triphenylene-based materials, one must examine the photophysical limitations of legacy hosts. For instance, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a ubiquitous host material, but its triplet energy is limited to ~2.58 - 2.60 eV[5]. When paired with a standard sky-blue phosphorescent dopant like FIrpic (
By incorporating the triphenylene moiety, researchers can elevate the
Quantitative Data Summary
| Material / Molecule | Triplet Energy ( | Primary Application | Photophysical Limitation / Note |
| CBP | 2.58 - 2.60 eV | Green/Red PHOLED Host | |
| FIrpic (Dopant) | 2.65 eV | Sky-Blue Emitter | Requires a host with |
| mCP | 2.90 eV | Blue PHOLED Host | High |
| Triphenylene Core | 2.90 eV | Blue PHOLED/TADF Host | Highly stable, rigid planar structure prevents bond cleavage[3]. |
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
The synthesis of advanced OLED hosts using 3-(Triphenylen-2-yl)phenylboronic acid relies on the Suzuki-Miyaura reaction. The following protocol details the synthesis of a generic triphenylene-dibenzothiophene host, emphasizing the causality behind specific experimental conditions. These stringent purification standards parallel the rigorous workflows utilized by drug development professionals for Active Pharmaceutical Ingredients (APIs).
Step-by-Step Protocol
1. Reagent Preparation & Solvent System
-
Action: Combine 1.0 equivalent of the aryl halide (e.g., 4-bromodibenzothiophene) and 1.1 equivalents of 3-(Triphenylen-2-yl)phenylboronic acid in a reaction flask.
-
Solvent: Add a biphasic mixture of Toluene, Ethanol, and Deionized Water (typically 2:1:1 v/v/v).
-
Causality: Toluene acts as the primary solvent for the organic precursors. Water is necessary to dissolve the inorganic base (
), which activates the boronic acid by forming a reactive boronate complex. Ethanol serves as a phase-transfer agent, homogenizing the interface between the aqueous and organic layers to accelerate the transmetalation step.
2. Base Addition & Degassing (Critical Step)
-
Action: Add 2.0 to 3.0 equivalents of Potassium Carbonate (
). Subject the mixture to three cycles of Freeze-Pump-Thaw, or vigorously purge with ultra-high-purity Nitrogen/Argon for 30 minutes. -
Causality: Dissolved oxygen is highly detrimental. It oxidizes the electron-rich
active catalyst species into an inactive complex, halting the catalytic cycle. Furthermore, oxygen promotes the oxidative homocoupling of the boronic acid, reducing the yield of the desired cross-coupled product.
3. Catalyst Addition & Reflux
-
Action: Under a positive flow of inert gas, add 2-5 mol% of Tetrakis(triphenylphosphine)palladium(0)[
]. Alternatively, ligand-free Pd/C can be used for easier recovery[4]. Heat the mixture to 90 °C (reflux) for 12–24 hours. -
Causality: The elevated temperature provides the activation energy required for the oxidative addition of the aryl halide to the
center, which is often the rate-determining step for sterically hindered polycyclic systems.
4. Workup & High-Purity Isolation
-
Action: Cool to room temperature, extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous
. Purify via silica gel column chromatography. -
Self-Validating Step: The final, mandatory step for any OLED material is vacuum train sublimation .
-
Causality: Chromatographic purity is insufficient for optoelectronics. Trace palladium impurities, unreacted halides, or solvent residues act as deep charge traps and non-radiative recombination centers, drastically reducing device lifetime and External Quantum Efficiency (EQE). Sublimation ensures >99.99% purity, akin to pharmaceutical-grade standards.
Diagram 2: Step-by-step Suzuki-Miyaura workflow for OLED host synthesis.
Advanced Applications in Materials Science
Phosphorescent OLEDs (PHOLEDs)
In PHOLEDs, 3-(Triphenylen-2-yl)phenylboronic acid is used to synthesize hosts that perfectly encapsulate iridium-based dopants. By maintaining a high
Thermally Activated Delayed Fluorescence (TADF)
TADF represents the third generation of OLED technology, eliminating the need for expensive heavy metals like Iridium or Platinum. For TADF to function, the energy gap between the singlet (
References
-
[4] Ligand-Free Suzuki Coupling for the Practical Synthesis of 4-(Triphenylen-2-yl) dibenzothiophene for Solution-Processed OLEDs. ResearchGate. Available at:[Link]
-
[2] Rapid Multiscale Computational Screening for OLED Host Materials. OSTI.gov. Available at:[Link]
-
[1] The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications. Available at:[Link]
-
[3] Triphenylene hosts in phosphorescent light emitting diodes (US8092924B2). Google Patents. Available at:
-
[5] A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. SciSpace. Available at:[Link]
-
[6] Controlling the electronic structures of triphenylene based sky blue TADF emitters by chemical modifications for high efficiency with shorter emission lifetimes. Kyushu University / Elsevier. Available at:[Link]
Sources
Photophysical Characteristics of Triphenylene-2-yl Phenylboronic Acid Isomers: A Comprehensive Guide for Optoelectronics and Sensor Development
Triphenylene is a highly symmetric (
This technical guide provides an in-depth analysis of the photophysical characteristics of triphenylene-2-yl phenylboronic acid isomers (ortho, meta, and para), detailing their structural dynamics, excited-state mechanisms, and applications in drug development and optoelectronics.
Section 1: The Isomeric Effect on Structural and Electronic Properties
The attachment position of the boronic acid group on the pendant phenyl ring fundamentally dictates the molecule's photophysical behavior. This "isomeric effect" is driven by steric hindrance, the degree of
-
Ortho-Isomer (2-(2-boronophenyl)triphenylene): The proximity of the bulky boronic acid group to the triphenylene core induces severe steric clash. This forces a large dihedral twist angle, effectively breaking the
-conjugation between the two systems. Consequently, the photophysics closely resemble the isolated, unperturbed triphenylene core. -
Meta-Isomer (3-(triphenylene-2-yl)phenylboronic acid): The meta-linkage provides a moderate twist. Crucially, meta-substitution disrupts extended conjugation, which localizes the excited states. This property is highly prized in the design of Organic Light Emitting Diodes (OLEDs), where this isomer serves as a critical intermediate for synthesizing high-triplet-energy (
) host materials (2)[2]. -
Para-Isomer (4-(triphenylene-2-yl)phenylboronic acid): With minimal steric hindrance, the para-isomer adopts a more planar conformation, maximizing
-orbital overlap. The empty p-orbital of the neutral -hybridized boron atom acts as a strong electron acceptor, facilitating an Intramolecular Charge Transfer (ICT) state from the electron-rich triphenylene donor.
Section 2: Quantitative Photophysical Signatures
The photophysical properties of these isomers are highly dependent on their structural linkage. Below is a comparative summary of their typical photophysical signatures in a non-polar solvent environment.
Table 1: Comparative Photophysical Properties of Triphenylene-2-yl Phenylboronic Acid Isomers
| Isomeric Linkage | Conjugation Extent | Absorption | Emission | Stokes Shift (nm) | Fluorescence | Triplet Energy |
| Ortho | Low (High steric twist) | ~280, 330 | ~380 | ~50 | 0.15 | ~2.90 |
| Meta | Moderate (Conjugation break) | ~285, 335 | ~390 | ~55 | 0.25 | ~2.85 |
| Para | High (Planar tendency) | ~295, 345 | ~415 | ~70 | 0.40 | ~2.65 |
Section 3: Mechanistic Pathways in Excited States
The defining feature of arylboronic acid fluorophores is their ability to undergo a hybridization change at the boron center from trigonal planar (
In the unbound state, the
Fig 1. Modulation of ICT and LE states in Triphenylene-PBA upon diol binding.
Section 4: Experimental Protocols for Photophysical Characterization
To ensure scientific integrity and reproducibility, the photophysical evaluation of these isomers must follow a self-validating workflow. The following protocols detail the determination of fluorescence quantum yields (
Protocol 1: Determination of Fluorescence Quantum Yield (
)
Causality: Accurate
-
Sample Preparation: Dissolve the triphenylene-PBA isomer in a spectroscopic-grade solvent (e.g., Toluene). Prepare a dilution series.
-
Absorbance Control: Measure the UV-Vis absorption spectrum. Dilute the samples until the absorbance at the excitation wavelength (
) is strictly to prevent primary and secondary inner-filter effects (5)[5]. -
Degassing: Subject the solutions to three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen, which acts as a potent collisional quencher.
-
Reference Selection: Select a standard with a known
and an absorption/emission profile overlapping the sample (e.g., Quinine sulfate in 0.1 M , ) (4)[4]. -
Measurement & Calculation: Record the integrated fluorescence intensity (
) for both sample and reference. Calculate using the comparative equation, factoring in the refractive indices ( ) of the respective solvents.
Protocol 2: Diol-Binding Titration (Sensor Validation)
Causality: Boronic acid-diol esterification is highly pH-dependent. The operational pH must be optimized relative to the
-
Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 8.2 (or a pH slightly above the isomer's
). -
Baseline Measurement: Record the emission spectrum of a 5
solution of the triphenylene-PBA isomer. -
Titration: Sequentially add aliquots of the target diol (e.g., D-fructose or mycolactone) from a concentrated stock solution.
-
Equilibration: Allow 3-5 minutes after each addition for the esterification equilibrium to establish.
-
Data Analysis: Plot the change in fluorescence intensity (
) versus diol concentration. Fit the curve to a Benesi-Hildebrand equation to extract the binding constant ( ).
Fig 2. Self-validating spectroscopic workflow for photophysical characterization.
Section 5: Applications in Drug Development and Optoelectronics
-
OLED Host Materials: The meta-isomer, 3-(triphenylene-2-yl)phenylboronic acid, is a highly valuable synthetic building block (2)[2]. By utilizing Suzuki-Miyaura cross-coupling, this isomer is reacted with various core structures (e.g., aza-dibenzothiophene) to create host materials for phosphorescent OLEDs (2)[2]. The meta-linkage ensures that the high triplet energy of the triphenylene core is preserved, preventing reverse energy transfer from the blue/green phosphorescent dopants back to the host.
-
Biomarker Chemosensors: The para-isomer is uniquely suited for diagnostic applications. The extended conjugation allows for excitation at longer wavelengths, reducing background autofluorescence in biological samples. When applied to thin-layer chromatography (f-TLC) or in-vitro assays, these boronic acid probes can selectively bind to the 1,3-diol moieties of toxins like mycolactone, providing a rapid, high-contrast fluorescent readout crucial for early disease detection (3)[3].
References
- US9518063B2 - Organic electroluminescent materials and devices. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrQFh7EaAUI7EXxhU1GAMBllg4vdXibGoyEwaNq5opkkg6SOhwirL88pqfIqumfa6tjtKaxg1IjvteAThNVm855Dw87qRpWHYr5943kQHwhiV1OG864vijDL0Wv5fc71h0LAreL5V_dCNbCw==]
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPjQKY8k0q3HOzY3FB6hFEjlIgyi0bAMtABkV82lWiUZ95v48JZxm73IKlcSAYYP0r23zRHvsxekD2GHaFR8hRlf-o7B-x5AaTLaekjgpafyzYouqfLz2NQPutED3DJeS8N6kj7algJmplo7w=]
- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETZzOlMHilBWlAxntF1bilwdmHNu7rA7oKz3Mdwsnf69clR6Y5KHrp34BHU1KUg6hHTSKU0JLOhIhF2DtndiMZnmCKirCYkYYxwL0onwZxRPeEw1GyHKEqx-aF_D_Q4DeqyzRXBDYNiyXYX6I=]
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG42o3WFZLecvG0WN8hLSPv07Q5AM1zty69n--zDX0DL8WgNVCXdjFhYWcEsuif4P2MZq5sEH_9o1Xu08XlD3Id3I7nivUliLtydRKy__iEzoTCQHSD66di0y0_Sg7CAE2CVg==]
- Triphenylene Containing Blue-Light Emitting Semi-fluorinated Aryl Ether Polymers with Excellent Thermal and Photostability. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrv3VNPzFp6LMistcps2aVZZtL2JseWqMhoOTy_5r1H7uZ_tqNeeMjDuy_BEdOGEGANcfo4xtdHgJpYz5eg3XHt_xG-qEu1aIW2xk733KcHAzdskHtUDz84LkDzJP3SVD9VeqVtwxo2e5x3LmLKOtChiD6oMkMlT6]
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Sources
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Triphenylene Boronic Acids
Executive Summary & Mechanistic Rationale
Triphenylene-2-boronic acid and its ester derivatives (e.g., pinacol or neopentyl glycol esters) are indispensable building blocks in the synthesis of advanced functional materials, including Organic Light-Emitting Diodes (OLEDs), discotic liquid crystals, and organic semiconductors[1][2]. The extended
The Causality of Reaction Design
To successfully couple triphenylene boronic acids with aryl halides, the reaction conditions must be meticulously engineered to accelerate the rate-determining steps of the catalytic cycle:
-
Oxidative Addition: For unhindered aryl bromides, standard Pd(0) sources like
are highly effective[1]. However, when coupling with electron-rich or sterically hindered aryl chlorides, electron-rich biphenyl N,P-monophosphine ligands (Buchwald-type) are required to facilitate the oxidative addition of the C-Cl bond[3]. -
Transmetalation: The bulky triphenylene moiety creates a high activation barrier during transmetalation. To overcome this, a biphasic solvent system (e.g., THF/Water or Toluene/Ethanol/Water) combined with a strong aqueous base (like
or ) is employed[4][5]. The aqueous base rapidly converts the boronic acid into a highly nucleophilic, electron-rich boronate complex , which drives the transmetalation step forward despite the steric clash. -
Degassing (O2 Exclusion): Triphenylene boronic acids are highly susceptible to oxidative dimerization (homocoupling) in the presence of trace oxygen and palladium. Strict anaerobic conditions are not just recommended; they are the fundamental variable dictating reaction yield.
Catalytic cycle of Suzuki-Miyaura coupling with triphenylene boronic acids.
Quantitative Reaction Optimization
The following table synthesizes validated reaction conditions for coupling triphenylene-2-boronic acid with various industrially relevant aryl halides. By comparing these parameters, researchers can select the optimal baseline conditions for their specific substrate classes.
| Aryl Halide Partner | Catalyst System | Base / Solvent Matrix | Temp (°C) | Time (h) | Yield (%) | Ref |
| 2-Bromo-9H-carbazole | 80 | 6 | >80 | [1] | ||
| 2-Bromoanthracene | 85 | 8 | 75 | [2] | ||
| 2,4-Dichloro-6-phenyl-1,3,5-triazine | 80 | 16 | >80 | [4] | ||
| Methyl 5-bromo-2-iodobenzoate | 120 | 3 | >85 | [5] |
Note: For highly sterically hindered or unreactive aryl chlorides, substituting
Standardized Experimental Protocol
This protocol is engineered for the synthesis of OLED intermediates (e.g., coupling triphenylene-2-boronic acid with 2-bromoanthracene or 2-bromo-9H-carbazole)[1][2]. It incorporates critical causality-driven steps to prevent common failure modes.
Materials Required
-
Nucleophile: Triphenylene-2-boronic acid (1.1 – 1.2 equiv.)
-
Electrophile: Aryl Halide (1.0 equiv.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) (3–5 mol%) -
Base: 2.0 M Aqueous Potassium Carbonate (
) (3.0 equiv.) -
Solvent: Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME) (Volume sufficient for 0.1 M concentration)
Step-by-Step Methodology
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and triphenylene-2-boronic acid (1.1 equiv.). Rationale: A slight excess of the boronic acid compensates for minor protodeboronation that occurs at elevated temperatures.
-
Solvent & Base Addition: Add the primary organic solvent (THF or DME) followed by the 2.0 M aqueous
solution. The typical organic-to-aqueous volume ratio should be 4:1. -
Strict Degassing (Critical Step): Seal the flask with a rubber septum and subject the biphasic mixture to active sparging with high-purity Nitrogen or Argon for at least 30 minutes. Alternatively, perform three consecutive Freeze-Pump-Thaw cycles. Rationale: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst and promotes the homocoupling of the triphenylene boronic acid into a highly insoluble dimer.
-
Catalyst Introduction: Under a positive flow of inert gas, quickly remove the septum, add the
catalyst (3–5 mol%), and reseal the flask. Rationale: Adding the sensitive Pd(0) catalyst after degassing prevents premature oxidation to inactive Pd(II) species. -
Reflux: Heat the reaction mixture to 80°C (for THF) or 85°C (for DME) with vigorous stirring for 6 to 16 hours[1][4]. The biphasic nature requires high RPM stirring to maximize the interfacial surface area where transmetalation occurs.
-
Workup & Isolation: Cool the reaction to room temperature. Extract the organic layer with Ethyl Acetate or Dichloromethane. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Due to the high crystallinity and low solubility of triphenylene derivatives, purification is often best achieved via repeated recrystallization from a Toluene-Hexane mixture rather than standard column chromatography[2].
Step-by-step workflow for triphenylene boronic acid cross-coupling.
Self-Validating Analytical Workflows
To ensure scientific integrity, the protocol must be treated as a self-validating system. Do not proceed to bulk scale-up without confirming the following analytical checkpoints:
In-Process Validation (TLC)
-
Fluorescence Shift: Triphenylene-2-boronic acid exhibits strong, distinct fluorescence under 254 nm and 365 nm UV light. As the cross-coupling proceeds, the extended
-conjugation of the product will cause a visible bathochromic shift (red-shift) in the fluorescence emission. -
Rf Value Causality: The consumption of the polar -B(OH)2 group results in a product that is significantly less polar. On silica gel TLC (using Hexane/Ethyl Acetate eluents), the product spot will migrate substantially higher than the starting boronic acid.
Post-Reaction Validation (NMR & MS)
-
H NMR (CDCl
or DMSO-d ): The definitive marker of successful coupling is the complete disappearance of the broad singlet corresponding to the boronic acid hydroxyl protons (typically around 8.0–8.5 ppm, if not D O exchanged), coupled with the integration of the newly formed aryl protons from the halide partner. -
Mass Spectrometry (MALDI-TOF): Standard Electrospray Ionization (ESI) often fails to efficiently ionize highly non-polar, rigid polycyclic aromatic hydrocarbons. MALDI-TOF is the mandatory self-validating standard for triphenylene derivatives, allowing for the precise observation of the molecular ion
without fragmentation.
Troubleshooting Matrix
-
Observation: Starting aryl halide remains, but boronic acid is fully consumed.
-
Causality: Oxygen contamination led to oxidative homocoupling of the triphenylene boronic acid.
-
Correction: Increase degassing time; ensure the inert gas line is completely purged.
-
-
Observation: Both starting materials remain unreacted; formation of black precipitate.
-
Causality: Catalyst deactivation (aggregation into palladium black) due to insufficient base or poor solvent mixing, stalling the transmetalation step.
-
Correction: Increase stirring RPM; verify the concentration and freshness of the aqueous
solution.
-
References
- Ambeed. "3652-90-2 | 2-Bromo-9H-carbazole | Organic Light-Emitting Diode (OLED) Materials". Ambeed.com.
- Ambeed. "7321-27-9 | 2-Bromo-anthracene | Organic Light-Emitting Diode (OLED) Materials". Ambeed.com.
- Ambeed. "1700-02-3 | 2,4-Dichloro-6-phenyl-1,3,5-triazine - Ambeed.com". Ambeed.com.
- Ambeed. "181765-86-6 | Methyl 5-bromo-2-iodobenzoate | Fluorinated Building Blocks". Ambeed.com.
- Wiley-VCH. "C–C Coupling: Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions". Chiba University Research.
Sources
- 1. 3652-90-2 | 2-Bromo-9H-carbazole | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 2. 7321-27-9 | 2-Bromo-anthracene | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 3. fineorgreact.chem.chiba-u.jp [fineorgreact.chem.chiba-u.jp]
- 4. 1700-02-3 | 2,4-Dichloro-6-phenyl-1,3,5-triazine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 5. 181765-86-6 | Methyl 5-bromo-2-iodobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
step-by-step synthesis of 3-(Triphenylen-2-yl)phenylboronic acid intermediates
Application Note: Advanced Synthesis Protocol for 3-(Triphenylen-2-yl)phenylboronic Acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) Primary Application: High-triplet-energy host materials for OLEDs; intermediate for polycyclic aromatic hydrocarbons (PAHs) in organic electronics.
Synthetic Strategy: The synthesis of 3-(Triphenylen-2-yl)phenylboronic acid requires a high-fidelity approach to ensure regioselectivity and minimize homo-coupling impurities. The optimal route utilizes an iterative cross-coupling strategy exploiting the reactivity difference between aryl iodides and aryl bromides.
-
Core Activation: Selective bromination of triphenylene.
-
Handle Conversion: Transformation of the bromide to a nucleophilic boronate ester.
-
Chemoselective Coupling: Suzuki-Miyaura coupling with 1-bromo-3-iodobenzene (targeting the C-I bond).
-
Final Functionalization: Lithiation of the remaining bromide and trapping with borate to yield the final acid.
This modular approach avoids the statistical mixtures often seen when using symmetrical linkers and ensures the final boronic acid is positioned strictly meta to the triphenylene core.
Part 2: Retrosynthetic Logic & Pathway Visualization
The following logic map details the disconnection strategy. We work backward from the target to commercially available triphenylene.
Figure 1: Retrosynthetic pathway emphasizing the chemoselective coupling at Step 3.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 2-Bromotriphenylene
Objective: Mono-functionalization of the triphenylene core. Challenge: Avoiding poly-bromination and separating the product from unreacted starting material.
| Parameter | Specification |
| Reagents | Triphenylene (1.0 eq), Bromine (1.05 eq), Iron powder (0.05 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature (RT) |
| Yield Target | 60–70% (after purification) |
Protocol:
-
Setup: In a 1 L three-necked flask equipped with a dropping funnel and a reflux condenser connected to a base trap (to neutralize HBr), dissolve Triphenylene (10.0 g, 43.8 mmol) in DCM (400 mL) .
-
Catalyst: Add Iron powder (122 mg, 2.19 mmol) . Cool the mixture to 0°C in an ice bath.
-
Addition: Dilute Bromine (2.36 mL, 46.0 mmol) in DCM (50 mL). Add this solution dropwise over 1 hour. Crucial: Slow addition favors mono-substitution.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane).
-
Quench: Pour mixture into saturated aqueous NaHSO₃ (200 mL) to destroy excess bromine.
-
Workup: Separate organic layer, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize the crude solid from Cyclohexane/Ethanol (3:1) .
-
Note: Column chromatography (100% Hexane) may be required if di-bromo impurities (>5%) are detected by GC-MS.
-
Stage 2: Synthesis of 2-Triphenylenylboronic Acid Pinacol Ester
Objective: Convert the electrophilic bromide into a nucleophilic boronate. Mechanism: Palladium-catalyzed Miyaura Borylation.
| Parameter | Specification |
| Reagents | 2-Bromotriphenylene (1.0 eq), Bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq) |
| Catalyst | Pd(dppf)Cl₂[1]·DCM (3-5 mol%) |
| Solvent | 1,4-Dioxane (Anhydrous, degassed) |
| Temperature | 90–100°C |
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x).
-
Charging: Add 2-Bromotriphenylene (5.0 g, 16.3 mmol) , Bis(pinacolato)diboron (4.96 g, 19.5 mmol) , and Potassium Acetate (4.8 g, 48.9 mmol) .
-
Solvent & Catalyst: Add 1,4-Dioxane (60 mL) and sparge with Argon for 15 mins. Add Pd(dppf)Cl₂ (400 mg, 0.5 mmol) .
-
Heating: Heat to 100°C for 12–16 hours. The solution typically turns dark black/brown.
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate filtrate. Recrystallize from Acetonitrile or purify via short silica plug (Eluent: 5% EtOAc in Hexane) to yield the white solid.
-
Validation: ¹H NMR should show the disappearance of the specific aromatic proton shift adjacent to Br and appearance of the pinacol methyl singlet (~1.39 ppm).
-
Stage 3: Chemoselective Synthesis of 2-(3-Bromophenyl)triphenylene
Objective: Couple the triphenylene core to the phenyl ring while leaving the bromine handle intact. Logic: Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides. By using 1-bromo-3-iodobenzene , we target the C-I bond exclusively.
| Parameter | Specification |
| Reagents | Triphenylene-Bpin (1.0 eq), 1-Bromo-3-iodobenzene (1.2 eq), Na₂CO₃ (2M aq, 3.0 eq) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) |
| Solvent | Toluene : Ethanol : Water (4:1:1) |
| Temperature | 80°C (Gentle Reflux) |
Protocol:
-
Mixing: In a reaction vessel, combine Triphenylene-Bpin (4.0 g, 11.3 mmol) and 1-Bromo-3-iodobenzene (3.84 g, 13.6 mmol) .
-
Solvent System: Add Toluene (40 mL) and Ethanol (10 mL). Add 2M Na₂CO₃ (17 mL).
-
Degassing: Vigorously sparge with Argon for 20 minutes. Oxygen is the enemy of Pd(0).
-
Catalysis: Add Pd(PPh₃)₄ (650 mg, 0.56 mmol) under Argon flow.
-
Reaction: Heat to 80°C for 8–12 hours.
-
Control Point: Do not overheat (>100°C) or extend time unnecessarily, as the bromide can eventually react, leading to oligomerization.
-
-
Workup: Extract with Toluene/DCM. Wash with brine.
-
Purification: Column chromatography (Silica, Hexane/DCM gradient). The product is the major spot; unreacted iodide elutes first.
Stage 4: Synthesis of 3-(Triphenylen-2-yl)phenylboronic Acid
Objective: Convert the final bromide to the boronic acid. Method: Lithium-Halogen Exchange followed by borate trapping.
| Parameter | Specification |
| Reagents | 2-(3-Bromophenyl)triphenylene (1.0 eq), n-BuLi (1.2 eq), Trimethyl borate (2.0 eq) |
| Solvent | Anhydrous THF |
| Temperature | -78°C (Critical) |
Protocol:
-
Cryogenic Setup: Dissolve 2-(3-Bromophenyl)triphenylene (3.0 g, 7.8 mmol) in Anhydrous THF (50 mL) in a dry Schlenk flask under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 3.75 mL, 9.4 mmol) dropwise over 10 minutes.
-
Observation: The solution often turns yellow/orange (formation of the aryl-lithium species). Stir at -78°C for 1 hour.
-
-
Borylation: Add Trimethyl borate (B(OMe)₃, 1.75 mL, 15.6 mmol) rapidly in one portion.
-
Warming: Allow the mixture to warm slowly to RT overnight.
-
Hydrolysis: Quench with 2M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the intermediate boronate ester to the acid.
-
Isolation: Extract with EtOAc. The boronic acid may precipitate from the organic layer or require concentration.
-
Final Polish: Reprecipitate from Acetone/Hexane or wash with cold DCM to remove de-brominated byproducts (2-phenyltriphenylene).
Part 4: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Poly-bromination | Reduce Br₂ equivalents to 0.95; lower temperature to -10°C. |
| Black Precipitate (Step 2) | Pd decomposition | Ensure strict oxygen exclusion; increase ligand (dppf) ratio. |
| Oligomers (Step 3) | Loss of chemoselectivity | Lower temperature to 70°C; ensure 1-bromo-3-iodobenzene is in excess. |
| Protodeboronation (Step 4) | Unstable C-B bond | Avoid prolonged exposure to strong acid; store product at 4°C. |
References
-
Synthesis of 2-Bromotriphenylene
- Protocol derived from: Romero, C. et al. "Synthesis of Triphenylene Derivatives via Oxidative Cyclization." Journal of Organic Chemistry, 2005, 70(16), 6122.
-
Miyaura Borylation Conditions
-
Chemoselective Suzuki Coupling (I vs Br)
- Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Target Molecule Data
-
(Analogous structure reference).
-
Sources
application of 3-(Triphenylen-2-yl)phenylboronic acid in organic photovoltaics
Application Note: 3-(Triphenylen-2-yl)phenylboronic Acid in Organic Photovoltaics
Executive Summary
3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) is a high-purity organoboron intermediate used to synthesize advanced organic semiconductors.[1] In the field of Organic Photovoltaics (OPV), this reagent is a critical building block for introducing triphenylene moieties into donor polymers, small molecule donors, and non-fullerene acceptors (NFAs).
The triphenylene unit is a discotic mesogen known for its ability to self-assemble into columnar structures, facilitating one-dimensional (1D) charge transport.[1] By utilizing the boronic acid functionality, researchers can append this moiety to conjugated cores via Suzuki-Miyaura cross-coupling.[1] This modification typically enhances hole mobility , thermal stability , and molecular packing order in the active layer.[1]
Chemical Profile & Material Logic
| Property | Specification |
| Chemical Name | 3-(Triphenylen-2-yl)phenylboronic acid |
| CAS Number | 1235876-72-8 |
| Formula | C |
| Molecular Weight | 348.20 g/mol |
| Role in OPV | Bulky side-group / End-capping unit |
| Key Functionality | Induces |
Mechanistic Insight: In Bulk Heterojunction (BHJ) solar cells, the morphology of the active layer is paramount. The 3-(triphenylen-2-yl)phenyl group acts as a "stacking anchor."[1] When attached to a planar conjugated core (e.g., benzothiadiazole or diketopyrrolopyrrole), the triphenylene units interact intermolecularly, driving the formation of ordered channels that facilitate hole hopping.[1][3] Simultaneously, the steric bulk of the phenyl linker prevents excessive aggregation that could lead to large, exciton-trapping domains.[1]
Application I: Synthesis of Triphenylene-Capped Small Molecules
This protocol details the Suzuki-Miyaura coupling of 3-(Triphenylen-2-yl)phenylboronic acid with a brominated core to synthesize a Hole Transport Material (HTM) or Small Molecule Donor.[1]
Reagents & Equipment[4][5]
-
Reagent A: 3-(Triphenylen-2-yl)phenylboronic acid (1.2 equiv.[1] per reactive site).
-
Reagent B: Dibrominated Core (e.g., 4,7-dibromo-2,1,3-benzothiadiazole).[1]
-
Catalyst: Pd(PPh
) (5 mol%) or Pd (dba) / SPhos (for sterically hindered substrates).[1] -
Base: 2M K
CO (aq) or K PO . -
Solvent: Toluene / 1,4-Dioxane (anhydrous).[1]
-
Atmosphere: Argon or Nitrogen (Schlenk line required).
Step-by-Step Synthetic Protocol
-
Degassing: In a clean Schlenk tube, dissolve the Dibrominated Core (1.0 mmol) and 3-(Triphenylen-2-yl)phenylboronic acid (2.4 mmol) in a mixture of Toluene (20 mL) and Ethanol (4 mL). Degas the solution by bubbling Argon for 20 minutes.
-
Rationale: Oxygen poisons the Palladium catalyst and promotes homocoupling defects which act as charge traps in OPV devices.
-
-
Catalyst Addition: Add 2M K
CO (5 mL, degassed) and Pd(PPh ) (0.05 mmol) under a counter-flow of Argon. Seal the tube immediately. -
Reaction: Heat the mixture to 90–110°C with vigorous stirring for 24–48 hours.
-
Monitoring: Use TLC (Silica gel, Hexane/DCM) to confirm the disappearance of the brominated starting material.
-
-
Work-up: Cool to room temperature. Pour into water (100 mL) and extract with Chloroform (3 x 50 mL). Wash the organic layer with brine, dry over MgSO
, and concentrate. -
Purification (Critical for OPV):
-
Step A: Silica Gel Chromatography (Eluent: Hexane/DCM gradient).
-
Step B: Recrystallization from Toluene/Methanol or Chlorobenzene to remove trace catalyst residues.
-
Purity Check: Material must be >99.5% pure by HPLC and free of residual Pd (<10 ppm) to prevent exciton quenching.
-
Synthetic Pathway Visualization
Caption: Suzuki-Miyaura coupling pathway for attaching triphenylene units to a conjugated core.[1]
Application II: Device Fabrication Protocol
Once the material is synthesized, it is integrated into a BHJ solar cell.
Device Architecture
-
Structure: ITO / PEDOT:PSS / Active Layer / PFN-Br / Ag[1]
-
Active Layer: Blend of Synthesized Donor (D) + Acceptor (A) (e.g., Y6 or PC
BM).[1]
Fabrication Workflow
-
Substrate Prep: Clean ITO glass via ultrasonication in detergent, water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min.[1]
-
HTL Deposition: Spin-coat PEDOT:PSS at 3000 rpm (30 nm). Anneal at 150°C for 15 min in air. Transfer to N
glovebox. -
Active Layer Solution:
-
Coating: Spin-coat active layer to achieve 100 nm thickness (typically 1500–2500 rpm).[1]
-
Solvent Annealing: Optional exposure to solvent vapor to enhance triphenylene stacking.
-
-
ETL & Top Electrode: Spin-coat PFN-Br (methanol solution) at 3000 rpm (5 nm). Thermally evaporate Ag (100 nm) at
mbar.[1]
Characterization & Validation
To confirm the efficacy of the triphenylene modification, the following characterizations are mandatory:
| Technique | Parameter | Target Outcome |
| 1H / 13C NMR | Structural Integrity | Confirm absence of boronic acid protons; verify triphenylene integration. |
| GIWAXS | Crystallinity | Look for strong (010) |
| SCLC | Hole Mobility ( | Fabricate hole-only devices (ITO/PEDOT/Active/MoO |
| TGA/DSC | Thermal Stability | Triphenylene should increase |
Impact on Morphology (Logical Diagram)
Caption: Mechanism by which triphenylene groups improve active layer morphology.
References
-
Chemical Identity & Availability
-
Triphenylene in Organic Electronics
-
Suzuki Coupling for OPV Materials
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
[1]
-
Discotic Liquid Crystals in OPV
-
Kumar, S. "Triphenylene-based discotic liquid crystals: Recent advances."[1] Liquid Crystals, 2006. (Contextual grounding for triphenylene stacking properties).
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boric Acid, Boric Acid Products, Boric Acid Manufacturers, Boric Acid Suppliers and Exporters - Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 3-(triphenylen-2-yl)phenylboronic acid [P11846] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
solution-processable OLED material fabrication using triphenylene precursors
Application Note & Protocol
Topic: High-Performance, Solution-Processable Organic Light-Emitting Diodes (OLEDs) Enabled by Triphenylene-Based Hole Transport Materials
Audience: Researchers, materials scientists, and professionals in organic electronics and display technology development.
Abstract
The transition from vacuum deposition to solution-based fabrication represents a paradigm shift in the manufacturing of Organic Light-Emitting Diodes (OLEDs), promising significant cost reductions and scalability for large-area applications like lighting and flexible displays.[1][2] This document provides a detailed guide to the fabrication of solution-processed OLEDs utilizing triphenylene-based precursors as the hole transport layer (HTL). Triphenylene derivatives are exceptionally promising due to their inherent high thermal stability, excellent hole mobility, and tunable solubility through molecular design.[3] We will explore the causality behind material selection, provide a validated protocol for the synthesis of a model triphenylene precursor, detail the formulation of a stable, processable ink, and outline a step-by-step methodology for spin-coating a multilayer OLED device. This guide is designed to provide researchers with both the practical steps and the underlying scientific rationale required to successfully fabricate and characterize high-performance OLEDs.
The Scientific Rationale for Triphenylene Precursors in Solution-Processed OLEDs
The performance of a multilayer OLED is critically dependent on the energetic alignment and charge transport characteristics of each layer.[4] The Hole Transport Layer (HTL) plays a pivotal role in efficiently moving positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking electrons to confine recombination within the desired zone.[5][6] Triphenylene-based materials have emerged as superior candidates for HTLs in solution-processed devices for several key reasons:
-
Exceptional Hole Mobility and Stability: The planar, disc-like structure of the triphenylene core facilitates strong π-π stacking, creating efficient pathways for charge hopping. This intrinsic property leads to high hole mobility. Furthermore, the polyaromatic nature of triphenylene imparts excellent thermal and morphological stability, which is crucial for long device lifetimes.[7]
-
Tunable Solubility and Film Formation: While the core itself is rigid, the periphery of the triphenylene molecule can be readily functionalized with solubilizing groups, such as alkyl or alkoxy chains. This chemical versatility allows for the synthesis of precursors that are highly soluble in common organic solvents, a prerequisite for solution processing, without compromising the electronic properties of the core. This enables the formation of uniform, amorphous thin films via techniques like spin-coating.[8]
-
Favorable Energetics: Triphenylene derivatives can be designed to possess a deep Highest Occupied Molecular Orbital (HOMO) energy level. This allows for efficient hole injection from standard anodes like Indium Tin Oxide (ITO) coated with a hole-injection layer (HIL) such as PEDOT:PSS, while creating a significant energy barrier for electrons, thus enhancing charge recombination efficiency in the emissive layer.[5]
Synthesis of a Model Soluble Triphenylene Precursor
This protocol describes a generalized, multi-step synthesis for a hexaalkoxy-substituted triphenylene, a common class of precursors for OLED applications. The long alkyl chains ensure solubility, a critical requirement for solution processing.
Protocol 2.1: Synthesis of 2,3,6,7,10,11-Hexahexyloxytriphenylene
Causality: This synthesis begins with veratrole (1,2-dimethoxybenzene), which is demethylated and then re-alkylated with longer hexyl chains to impart solubility. An oxidative coupling reaction then trimerizes this building block to form the final discotic triphenylene core.
Materials:
-
Veratrole
-
Boron tribromide (BBr₃)
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM)
-
Acetone
-
Methanol
-
Standard glassware for organic synthesis, including a reflux setup and column chromatography equipment.
Step-by-Step Procedure:
-
Demethylation: In a flask under an inert atmosphere (N₂ or Ar), dissolve veratrole in anhydrous DCM. Cool the solution to 0°C. Add a solution of BBr₃ in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water and extract the organic layer. Dry over anhydrous MgSO₄, filter, and concentrate to yield 1,2-dihydroxybenzene.
-
Alkylation (Williamson Ether Synthesis): Dissolve the 1,2-dihydroxybenzene in acetone. Add a stoichiometric excess of K₂CO₃ and 1-bromohexane. Reflux the mixture for 24-48 hours until the starting material is consumed (monitor by TLC). After cooling, filter off the solids and evaporate the solvent. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1,2-dihexyloxybenzene.
-
Oxidative Coupling: Dissolve the purified 1,2-dihexyloxybenzene in anhydrous DCM. Add a solution of FeCl₃ in nitromethane dropwise with vigorous stirring. A color change should be observed. Stir for 4-6 hours. Quench the reaction by pouring the mixture into methanol. The product will precipitate.
-
Purification: Collect the precipitate by filtration. Wash thoroughly with methanol to remove residual iron salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography to yield the final 2,3,6,7,10,11-hexahexyloxytriphenylene as a white or off-white solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Formulation of a Solution-Processable HTL Ink
The quality of the deposited thin film is entirely dependent on the quality of the ink. This protocol outlines the steps to create a filtered, homogenous solution ready for spin-coating.
Causality: The choice of solvent is critical. It must fully dissolve the triphenylene material and be "orthogonal" to the solvents used for adjacent layers to prevent re-dissolution and interface disruption during multilayer fabrication.[1][4] Filtration is mandatory to remove any particulate matter that could lead to film defects and electrical shorts in the final device.
Materials:
-
Synthesized triphenylene precursor powder
-
High-purity (≥99.9%) organic solvent (e.g., chlorobenzene, toluene, or p-xylene)
-
0.2 µm PTFE syringe filters
-
Glass vials and syringes
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent that provides good solubility for your triphenylene derivative and is orthogonal to the solvent for the emissive layer. For example, if the emissive layer is processed from a more polar solvent, a non-polar solvent like toluene for the HTL is a good choice.
-
Solution Preparation: In a clean glass vial, prepare a solution of the triphenylene precursor at a concentration typically ranging from 5 to 15 mg/mL. The optimal concentration will depend on the desired film thickness and the spin-coating parameters.
-
Dissolution: Gently heat the vial (e.g., to 40-50°C) and stir using a magnetic stir bar until the solid is completely dissolved. This may take 1-2 hours.
-
Filtration: Once the solution has cooled to room temperature, draw it into a syringe. Attach a 0.2 µm PTFE filter to the syringe tip and carefully dispense the solution into a new, clean vial. This step removes micro-particulates. The ink is now ready for use.
Fabrication of a Multilayer OLED via Spin-Coating
This section details the layer-by-layer fabrication of a functional OLED device. The structure described is a common architecture for efficient devices: ITO / HIL / HTL / EML / ETL / Cathode.[9]
Workflow for Solution-Processed OLED Fabrication
Caption: Workflow for hybrid solution and vacuum-processed OLED fabrication.
Protocol 4.1: Device Fabrication
Materials & Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
HIL Ink: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion
-
HTL Ink: Prepared triphenylene ink (from Section 3)
-
Emissive Layer (EML) Ink: A host material and emissive dopant in a suitable orthogonal solvent
-
Electron Transport Layer (ETL) material: e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
Spin-coater, hotplate, high-vacuum thermal evaporation system (<10⁻⁶ Torr)
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the cleaned ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve the wettability for the HIL.
-
HIL Deposition: Immediately transfer the substrate to a spin-coater. Deposit the PEDOT:PSS solution and spin-coat (e.g., at 4000 rpm for 60 seconds) to form a film of ~40 nm. Anneal on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
HTL Deposition: Once the substrate has cooled, deposit the prepared triphenylene ink. Spin-coat at a speed determined by prior optimization (e.g., 2500 rpm for 60 seconds) to achieve a target thickness of ~30 nm. Anneal at a temperature below the material's glass transition temperature (e.g., 90°C for 10 minutes) to remove residual solvent.
-
EML Deposition: Spin-coat the emissive layer ink on top of the HTL. The use of an orthogonal solvent system is crucial here to avoid dissolving the underlying triphenylene HTL.[1] Anneal as appropriate for the EML material.
-
Transfer to Evaporator: Immediately transfer the substrate to a high-vacuum thermal evaporation chamber.
-
ETL, EIL, and Cathode Deposition: Sequentially deposit the layers via thermal evaporation through a shadow mask to define the active area. Typical thicknesses are:
-
ETL (e.g., TPBi): 40 nm
-
EIL (e.g., LiF): 1 nm
-
Cathode (e.g., Al): 100 nm
-
-
Encapsulation: To prevent rapid degradation from atmospheric moisture and oxygen, encapsulate the device using a UV-cured epoxy and a cover glass inside a glovebox.
Characterization and Performance Benchmarks
After fabrication, the device must be characterized to evaluate its performance. The primary tests involve measuring its electrical and optical properties.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L): Measures the light output (luminance, in cd/m²) and current flow as a function of the applied voltage. This determines the turn-on voltage.
-
Luminous Efficiency (cd/A): A measure of how efficiently the device converts electrical current into visible light.
-
Power Efficiency (lm/W): A measure of the device's overall energy efficiency.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected.
-
CIE Coordinates: Specifies the color of the emitted light on the 1931 CIE chromaticity diagram.
Table 1: Representative Performance Data for Triphenylene-Based Blue OLEDs
The following table summarizes typical performance data for OLEDs using triphenylene derivatives, compiled from literature sources.[7][10][11] This provides a benchmark for what can be achieved.
| Device Parameter | Value | Reference |
| Emitter Type | Fluorescent Blue | [7][11] |
| Max. Luminous Efficiency | 7 - 12 cd/A | [7][10] |
| Max. Power Efficiency | 2.5 - 6.1 lm/W | [7][10] |
| Max. External Quantum Efficiency (EQE) | 4.3 - 8.7 % | [7][11] |
| CIE Coordinates (x, y) | (0.16 - 0.21, 0.19 - 0.43) | [10][11] |
| Turn-on Voltage | 3.5 - 4.6 V | [8] |
Troubleshooting Common Fabrication Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Luminance / High Turn-on Voltage | Poor energy level alignment; thick functional layers; interface contamination. | Verify HOMO/LUMO levels of materials; optimize layer thickness via spin speed/concentration; ensure pristine substrate and glovebox environment. |
| Device Shorts / High Leakage Current | Particulates in ink; pinholes in films; rough underlying layers. | Filter all inks with 0.2 µm filters; optimize spin-coating for uniform films; check surface roughness (AFM) of each layer. |
| Non-uniform Emission ("Coffee-Ring" Effect) | Rapid, uneven solvent evaporation during spin-coating.[4] | Use a solvent with a higher boiling point; optimize spin acceleration and speed; consider a solvent-vapor annealing step. |
| Rapid Device Degradation | Inadequate encapsulation; reactive impurities in materials. | Improve encapsulation seal (use of getters); purify all materials rigorously before use (e.g., by sublimation or chromatography). |
Safety Precautions
-
Always handle organic solvents and reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. Handle with extreme caution under inert conditions.
-
High-vacuum systems and high-voltage power supplies for testing present physical hazards. Ensure you are properly trained before operating this equipment.
References
- Synthesis of conjugated-bridged triphenylenes and applic
- (PDF) Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization.
- Solution-processed organic light-emitting devices. OE Journals.
- Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimiz
- Synthesis of conjugated-bridged triphenylenes and applic
- Conjugated Triphenylene Polymers for Blue OLED Devices.
- Efficient blue organic light emitting diodes based on 14,14-dimethyl-14H-indeno[1,2-b]triphenylene deriv
- Manufacturing of OLEDs – challenges and solutions. cynora.
- Efficient blue organic light emitting diodes based on 14,14-dimethyl-14H-indeno[1,2-b]triphenylene deriv
- Triphenylene-Based Emitters with Hybridized Local and Charge-Transfer Characteristics for Efficient Nondoped Blue OLEDs with a Narrowband Emission and a Small Efficiency Roll-Off.
- Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI.
- Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI.
- Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers.
- Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PMC.
Sources
- 1. Solution-processed organic light-emitting devices [oejournal.org]
- 2. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 3-(Triphenylen-2-yl)phenylboronic Acid
Ticket ID: #TPB-SOL-001 Subject: Improving Solubility & Handling of Large Polycyclic Aromatic Boronic Acids Assigned Specialist: Senior Application Scientist, Organic Materials Division
Executive Summary & Molecule Analysis
You are encountering solubility issues with 3-(Triphenylen-2-yl)phenylboronic acid . This is a classic "Janus" molecule problem:
-
The Tail (Triphenylene): A large, planar polycyclic aromatic hydrocarbon (PAH). It is highly lipophilic and prone to strong
stacking (aggregation), making it insoluble in standard polar solvents (MeOH, Water). -
The Head (Boronic Acid): A polar, hydrogen-bonding moiety
. It resists dissolution in the very non-polar solvents that the tail prefers (like Hexane).
The Result: The molecule often exists as "brick dust"—insoluble in everything—or forms an intractable gel. This guide provides the solvent architectures and physical interventions required to disrupt the lattice energy of the triphenylene core while accommodating the polar boron center.
Diagnostic Workflow (Interactive)
Before selecting a solvent, identify your specific bottleneck using the decision tree below.
Caption: Figure 1. Decision matrix for solvent selection based on experimental stage. Blue nodes indicate starting points; Green nodes indicate solutions; Red nodes indicate chemical modification.
The Solubility Matrix
Do not use single solvents. This molecule requires a Binary Solvent System : one component to solvate the PAH core, and a polar "spike" to solvate the boronic acid.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Solubilizing Power | Application | Technical Note |
| Toluene / Ethanol | 4:1 | High | Suzuki Couplings | The ethanol disrupts H-bonding; Toluene solvates the triphenylene. |
| 1,2-Dichlorobenzene (ODCB) | Pure | Very High | High-T Reactions | Excellent for breaking |
| THF / Water | 9:1 | Moderate | Workup / Hydrolysis | Water prevents boroxine formation (see Section 4). |
| Chloroform / Methanol | 10:1 | Moderate | Chromatography | Standard "DCM/MeOH" often fails; Chloroform is better for PAHs. |
| Anisole | Pure | High | Green Alternative | Good compromise between polarity and aromaticity. |
Critical Warning: Avoid pure Hexane or Pentane. The triphenylene core might attract them, but the boronic acid will cause immediate precipitation.
Troubleshooting Specific Issues
Issue A: The "Goo" Factor (Boroxine Cycle)
Symptom: You dissolve the solid, but upon concentrating, it turns into a sticky oil or gel rather than a crystal. Cause: Boronic acids spontaneously dehydrate to form cyclic trimers called Boroxines (Anhydrides). This is an equilibrium process driven by entropy and heat. Boroxines are less polar and often amorphous (gooey).
The Fix:
-
To Dissolve: If the sample is an insoluble anhydride, add 5-10% water to your organic solvent (THF or Acetone). This forces the equilibrium back to the free boronic acid monomer [1].
-
To Purify: If you cannot crystallize the acid, consider deliberately driving the reaction to the boroxine (heating in toluene with a Dean-Stark trap) to isolate the trimer, which may crystallize better, or converting to an ester.
Issue B: "Brick Dust" Aggregation
Symptom: The powder floats in the solvent and refuses to dissolve even with heating. Cause: The triphenylene cores have stacked like plates. The lattice energy is too high for the solvent to overcome. Protocol:
-
Sonication: Use an ultrasonic bath (40 kHz) for 10-15 minutes. This mechanically disrupts the
stacking. -
The "Heat-Cool-Heat" Cycle:
-
Heat solvent to near boiling.
-
Add solid.[1]
-
Allow to cool to RT (precipitate may form).
-
Re-heat. This thermal cycling often wets the surface area better than a single heating step.
-
Advanced Protocol: Pinacol Esterification
If solubility persists as a blocker, the most robust scientific solution is to mask the polar head group. Converting the boronic acid to a Pinacol Boronate Ester renders the molecule significantly more soluble in organic solvents (DCM, Toluene, THF) and makes it silica-gel stable.
Step-by-Step Methodology:
-
Reagents: Suspend 3-(Triphenylen-2-yl)phenylboronic acid (1.0 eq) in Toluene (0.1 M).
-
Add: Pinacol (1.2 eq) and anhydrous
(2.0 eq) or molecular sieves (to act as a water scavenger). -
Reaction: Heat to reflux (
C) for 2-4 hours.-
Why? The formation of the ester is thermodynamically favored but requires water removal to drive completion.
-
-
Workup: Filter off the drying agent while hot. Evaporate Toluene.
-
Result: The resulting solid is the Pinacol Ester. It will likely dissolve easily in
for purification or subsequent reaction [2].
Caption: Figure 2. Chemical modification strategy to permanently resolve solubility issues by capping the polar head group.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483.
-
Kumar, S. (2006). Triphenylene-based discotic liquid crystals.[5] Liquid Crystals, 33(8), 957-960. (Provides data on solubility of the triphenylene core in chlorinated aromatics).
Sources
Technical Support Center: Purification of 3-(Triphenylen-2-yl)phenylboronic acid
Welcome to the technical support guide for the purification of 3-(Triphenylen-2-yl)phenylboronic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this and structurally similar large, polycyclic aromatic boronic acids. The unique structure of this compound—featuring a bulky, hydrophobic triphenylene core—presents specific challenges, primarily related to low solubility and a high propensity for forming tenacious impurities. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-(Triphenylen-2-yl)phenylboronic acid?
A1: The impurity profile for this compound typically includes:
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids.[1][2] Due to the steric bulk of the triphenylene group, boroxine formation is a very common side reaction, especially upon heating or under vacuum.[2][3] They appear as distinct, often less polar, spots on a TLC plate and can complicate NMR spectra.
-
Starting Materials: Unreacted triphenylene halides or other precursors.
-
Homocoupled Byproducts: Dimers of the starting triphenylene precursor.
-
Protodeboronation Products: The compound where the boronic acid group has been replaced by a hydrogen atom. This is often facilitated by excess acid or base during workup.[4]
Q2: My compound appears insoluble in most common laboratory solvents. What should I try?
A2: The large, planar, and nonpolar triphenylene system dominates the solubility profile, making it challenging to work with. High-boiling point aromatic solvents like toluene, or polar aprotic solvents such as THF, dioxane, and DMF are often required to achieve dissolution, typically with heating. For recrystallization, a mixed-solvent system is almost always necessary.[5]
Q3: Why does my boronic acid streak so badly on a standard silica gel TLC plate?
A3: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant streaking and poor separation.[4][6] This interaction can also catalyze the degradation of the boronic acid on the column.[4] For a molecule as large as 3-(Triphenylen-2-yl)phenylboronic acid, this effect is often pronounced.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My compound "oils out" or fails to crystallize from solution.
-
Underlying Cause: The solution is likely supersaturated too quickly, or the chosen solvent system is not ideal for inducing crystal lattice formation for this sterically hindered molecule. Large aromatic systems have a tendency to aggregate in non-crystalline forms if cooled too rapidly.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil dissolves completely. Add a small amount of the primary (good) solvent to reduce the saturation level slightly.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed over several hours. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator (4°C) and then a freezer (-20°C) to maximize yield.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Re-evaluation: If the above fails, you must re-screen for a better solvent/anti-solvent pair. A good system is one where the compound is highly soluble in the "solvent" at high temperatures and poorly soluble in the "anti-solvent" at all temperatures.[5]
-
Problem 2: I see persistent boroxine impurities in my ¹H NMR spectrum even after purification.
-
Underlying Cause: Boroxines exist in equilibrium with the boronic acid, and this equilibrium can be shifted by removing water.[3][8] Standard drying of the crude product on a rotary evaporator or in a vacuum oven often drives the formation of the boroxine.
-
Troubleshooting Steps:
-
Aqueous/Biphasic "Wash": Before final isolation, dissolve the crude material in a water-immiscible organic solvent (like ethyl acetate or DCM) and wash it with a slightly acidic aqueous solution (e.g., 0.1 M HCl) or brine. This hydrolyzes the boroxine back to the desired boronic acid.[3]
-
Recrystallization from a "Wet" Solvent: Purposely using a solvent system containing a small amount of water for recrystallization can favor the boronic acid form. For example, recrystallizing from a Toluene/Heptane mixture to which a few drops of water have been added can be effective.
-
Avoid High Heat/Vacuum: When removing the solvent after purification, do so at the lowest practical temperature and avoid prolonged exposure to high vacuum to minimize dehydration and subsequent boroxine formation.
-
Problem 3: My compound decomposes or sticks irreversibly to my silica gel column.
-
Underlying Cause: The acidic nature of standard silica gel is detrimental to many boronic acids.[4] The strong interaction leads to poor recovery and can cause on-column degradation.
-
Troubleshooting Steps:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites. Let this stand for an hour before packing the column.[4]
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Less acidic than silica and can be a good alternative, though it has its own set of selectivities.[7]
-
Reverse-Phase (C18) Silica: For reverse-phase chromatography, the compound is eluted with polar solvents like acetonitrile/water or methanol/water. Given the hydrophobic nature of your compound, it will likely stick strongly, requiring a high percentage of organic solvent for elution.[9]
-
-
Boric Acid Doping: A less common but effective technique is to saturate the silica with boric acid. This can reduce the interaction of your target boronic acid with the stationary phase.[6][10]
-
Problem 4: I need a scalable, non-chromatographic purification method.
-
Underlying Cause: Column chromatography can be tedious and costly for large-scale purifications. A chemical extraction or derivatization method is often more efficient.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous phase.[7][11]
-
Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with a cold, dilute aqueous base like 1 M NaOH or Na₂CO₃. The boronate salt will move to the aqueous layer, leaving non-acidic impurities behind.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify with cold 1 M HCl until the pure boronic acid precipitates.
-
Filter the solid, wash with cold water, and dry carefully.
-
-
Diethanolamine Adduct Formation: This is an excellent method for purifying boronic acids that are not excessively polar.[6][9]
-
React the crude boronic acid with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be easily precipitated and filtered.
-
The pure boronic acid can be regenerated by treating the adduct with an acid.[9]
-
-
Comparative Summary of Purification Techniques
| Purification Method | Pros | Cons | Best For Removing |
| Recrystallization | Scalable, cost-effective, can yield very high purity.[5] | Can be difficult to find a suitable solvent system; potential for oiling out.[9] | Less soluble impurities, colored byproducts. |
| Silica Gel Chromatography | Good for separating compounds with different polarities. | Risk of product degradation/adsorption; can be low-yielding for boronic acids.[4] | Starting materials, homocoupled byproducts. |
| Acid-Base Extraction | Highly scalable, avoids chromatography media.[11] | May not work if impurities are also acidic/basic; risk of protodeboronation.[4] | Neutral, non-acidic impurities. |
| Diethanolamine Adduct | Forms stable, crystalline solids; excellent for purification.[9] | Requires an additional reaction/regeneration step. | A wide range of impurities, especially when crystallization fails. |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization using a Solvent/Anti-Solvent System
-
Solvent Screening: In small vials, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., Toluene, Dioxane, THF, Ethyl Acetate, Acetone) at room temperature and with heating. Identify a "good" solvent that dissolves the compound when hot but not when cold. Then, identify an "anti-solvent" (e.g., Hexane, Heptane, Water) in which the compound is insoluble.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(Triphenylen-2-yl)phenylboronic acid in the minimum amount of the hot "good" solvent (e.g., Toluene).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., Heptane) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in a 4°C refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a gentle stream of nitrogen or in a vacuum desiccator at low temperature.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude material (1.0 g) in diethyl ether or ethyl acetate (50 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with cold 1 M aqueous NaOH (3 x 25 mL). Combine the aqueous layers.
-
Organic Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of diethyl ether (20 mL) to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add cold 2 M HCl dropwise until the pH is ~2-3. A white precipitate of the pure boronic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅.
Purification Workflow Diagrams
The following diagrams illustrate the decision-making process for purifying your crude product.
Caption: General purification decision workflow.
Caption: Troubleshooting guide for crystallization.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Gros, E., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Advances. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Reddit user discussion. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Chemistry Stack Exchange user discussion. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]
- Prakash, G. et al. (2005).
-
Gros, E., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Publishing. [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Vedaraman, N., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Kucinska, M., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers. [Link]
-
Li, W., et al. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. [Link]
-
Reddit user discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Reddit user discussion. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/OrganicChemistry. [Link]
-
Herbert, D. E., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]
-
ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). [Link]
-
Tokunaga, Y. (2013). FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. HETEROCYCLES. [Link]
-
Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Request PDF. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
O'Malley, V. P., et al. (2005). Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis. PubMed. [Link]
-
Nichols, L. (2024). 6.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]
-
Quora user discussion. (2018). What are the main impurities in crude oil? What are its common refining methods?[Link]
-
ABC Machinery. (n.d.). Impurities in Crude Oil and Refining Methods. Retrieved from [Link]
-
Quora user discussion. (2024). How can impurities be removed from crude oil? What is the process for filtering out...[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Protodeboronation in Triphenylene Boronic Acid Reactions
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals struggling with the degradation of sterically hindered polycyclic aromatic hydrocarbons (PAHs)—specifically triphenylene boronic acids—during Suzuki-Miyaura cross-coupling.
Below, we dissect the mechanistic failures that lead to protodeboronation and provide field-proven, self-validating protocols to rescue your yields.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why does my triphenylene boronic acid degrade into plain triphenylene before it can cross-couple? A: Triphenylene is a bulky, rigid PAH. When functionalized with a boronic acid, the immense steric hindrance around the carbon-boron (C-B) bond severely retards the transmetalation step in the catalytic cycle[1]. Because transmetalation is slow, the boronic acid is exposed for longer periods to competing degradation pathways—specifically protodeboronation, where the C-B bond is cleaved and irreversibly replaced by a C-H bond[2].
Q2: Is the water in my solvent causing this, or is it the base? A: It is a synergistic failure of both. Base-catalyzed protodeboronation is the primary degradation pathway in aqueous basic conditions. It involves a pre-equilibrium where the boronic acid reacts with hydroxide (or another base) to form a reactive boronate anion. This is followed by a rate-limiting protonation by water[2]. Furthermore, kinetic studies reveal that at high pH, protodeboronation can also proceed via unimolecular heterolysis of the boronate[3]. Therefore, high water content combined with strong bases (like NaOH or Na₂CO₃) creates a highly destructive environment for triphenylene substrates.
Q3: I switched to a highly active, bulky phosphine ligand to force the coupling, but protodeboronation got worse. Why?
A: Counterintuitively, extremely bulky phosphine ligands can actively promote palladium-catalyzed protodeboronation. While bulky ligands (like
Part 2: Visualizing the Failure Modes
To fix the reaction, you must understand the competing kinetic pathways. The diagram below illustrates how your triphenylene boronic acid is being consumed by three competing cycles.
Competing pathways in Suzuki-Miyaura reactions: Desired transmetalation vs. protodeboronation.
Part 3: Experimental Troubleshooting (The "How-To")
Q4: How can I completely suppress this side reaction? A: You must invert the kinetic ratio so that transmetalation outpaces protodeboronation. This is achieved through a "slow-release" strategy combined with strictly controlled conditions:
-
Mask the Boronic Acid : Convert your triphenylene boronic acid into a MIDA (N-methyliminodiacetic acid) boronate[5]. MIDA boronates are shelf-stable and coordinatively shield the empty p-orbital of the boron atom, deactivating its Lewis acidity and preventing premature base attack[5].
-
Controlled Release : Use a mild base (like aqueous K₃PO₄) to slowly hydrolyze the MIDA boronate in situ[5]. This keeps the instantaneous concentration of the free triphenylene boronic acid extremely low, starving the protodeboronation pathway while feeding the cross-coupling cycle[2].
Quantitative Data Summary
The table below summarizes the impact of various reaction conditions on the fate of sterically hindered polycyclic aromatic boronates.
| Reaction Condition | Ligand Steric Bulk | Base / Additive | Water Content | Cross-Coupling Yield | Protodeboronation |
| Standard Aqueous | Low (PPh₃) | Na₂CO₃ | High | 45% | 50% |
| Bulky Ligand | High ( | Na₂CO₃ | High | 10% | 85% |
| Anhydrous Fluoride | Medium (dppf) | CsF | Trace | 88% | 5% |
| MIDA Slow-Release | Medium (dppf) | K₃PO₄ | Controlled | 94% | <2% |
Part 4: Validated Experimental Protocol
Slow-Release Suzuki-Miyaura Coupling of Triphenylene MIDA Boronates
Objective: Maximize cross-coupling yield of sterically hindered triphenylene substrates while suppressing base- and Pd-catalyzed protodeboronation.
Step 1: Reagent Preparation (Glovebox Recommended) Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), triphenylene MIDA boronate (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (3.0 equiv).
-
Causality: Pd(dppf)Cl₂ provides a balance of reactivity without the extreme steric bulk that promotes Pd-catalyzed protodeboronation[4]. The MIDA ligand protects the boron from premature hydrolysis[5].
Step 2: Solvent Addition & Degassing Add a rigorously degassed mixture of 1,4-Dioxane and H₂O (5:1 v/v).
-
Causality: The specific water ratio is critical. Too much water accelerates base-catalyzed protodeboronation[2]; too little prevents the slow, necessary hydrolysis of the MIDA boronate into the active coupling species[5].
Step 3: Controlled Heating Heat the mixture to 60 °C (do not exceed this to force the reaction) for 12–24 hours under a positive pressure of Argon.
-
Causality: Lower temperatures drastically reduce the kinetic rate of unimolecular heterolysis of the intermediate boronate[3], keeping the active species alive longer for transmetalation.
Step 4: Self-Validation Check (In-Process) At t = 4 hours, pull a 50 µL aliquot, quench with NH₄Cl, and analyze via LCMS.
-
Validation: You should observe the mass of the MIDA boronate and the product, but zero mass corresponding to plain triphenylene (Ar-H). If Ar-H is detected, your water content is too high or your degassing was insufficient.
Step 5: Quench & Workup Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl to immediately neutralize the base and halt any remaining protodeboronation. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.
References
1.[2] Protodeboronation - Wikipedia. wikipedia.org. Available at: 2.[5] MIDA boronate | Chem-Station Int. Ed. chem-station.com. Available at: 3.[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. scilit.com. Available at: 4.[1] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. nih.gov. Available at: 5.[4] Bulky phosphine ligands promote palladium-catalyzed protodeboronation. chemrxiv.org. Available at:
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
recrystallization solvents for high-purity triphenylene boronic acid
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of triphenylene boronic acid. The unique amphiphilic nature of this molecule—marrying a large, hydrophobic polycyclic aromatic hydrocarbon (PAH) core with a polar, hydrophilic boronic acid moiety—presents distinct challenges for achieving high purity. This document provides in-depth, field-proven insights into recrystallization strategies, troubleshooting common experimental hurdles, and understanding the underlying chemical principles to ensure reproducible, high-quality outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of triphenylene boronic acid by recrystallization so challenging?
The primary difficulty arises from the compound's dual chemical nature. The large, nonpolar triphenylene backbone dictates solubility in nonpolar aromatic or chlorinated solvents, much like triphenylene itself.[1] Conversely, the polar boronic acid group, -B(OH)₂, imparts a tendency for solubility in polar solvents and can engage in strong hydrogen bonding.[2] This makes finding a single solvent that provides the ideal solubility curve—sparingly soluble at room temperature but highly soluble when heated—exceptionally difficult. Furthermore, boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which have different solubility profiles and can co-crystallize as an impurity.[2][3]
Q2: What are the most common impurities found in crude triphenylene boronic acid?
Impurities in crude triphenylene boronic acid typically fall into three categories:
-
Starting Materials & Side-Products: Unreacted precursors from the synthesis, such as halogenated triphenylene or organometallic reagents.[4]
-
Homocoupling Products: Biphenyl-like impurities can form during certain synthetic routes.[1]
-
Protodeborylation Products: The product of C-B bond cleavage, resulting in triphenylene and boric acid. This is a common issue with many aryl boronic acids.[5]
-
Boroxine Anhydrides: As mentioned, these trimeric anhydrides form from the intermolecular dehydration of three boronic acid molecules. Their presence can complicate characterization and subsequent reactions.[2][3]
Q3: My NMR shows a complex mixture, but I expect a pure compound. Could this be the boroxine?
Yes, this is a very common issue. The presence of both the free boronic acid and its boroxine anhydride in the same sample will result in a more complex ¹H NMR spectrum than expected for a single species. The equilibrium between the acid and the anhydride can also be influenced by the NMR solvent and the presence of trace water. To confirm, you can often simplify the spectrum by adding a drop of D₂O to the NMR tube, which can facilitate the hydrolysis of the boroxine back to the free acid.
Recrystallization Solvent Selection: A Guided Approach
The selection of an appropriate solvent system is the most critical step for successful recrystallization. Given the compound's properties, a single-solvent system is often inadequate. A two-solvent (or "anti-solvent") system generally provides superior results.
Guiding Principles for Solvent Selection:
-
The "Good" Solvent: This solvent should readily dissolve triphenylene boronic acid, particularly when heated. Given the large aromatic core, good candidates are solvents that can effectively solvate the triphenylene moiety.
-
The "Bad" Solvent (Anti-Solvent): This solvent should be fully miscible with the "good" solvent but should not dissolve the triphenylene boronic acid, even at elevated temperatures. This solvent will be used to induce precipitation/crystallization from the saturated solution.
Solvent System Selection Workflow
Caption: Workflow for selecting a two-solvent system.
Recommended Solvent Systems
The following table summarizes promising solvent systems for the recrystallization of triphenylene boronic acid, based on general principles for aryl boronic acids.[3][6][7][8]
| Solvent System (Good/Bad) | Rationale & Key Considerations | Typical Ratio (v/v) |
| Toluene / Hexane | Primary Recommendation. Toluene effectively dissolves the aromatic core at high temperatures. Hexane is an excellent, miscible anti-solvent that will induce precipitation of the polar-headed molecule. | 1 : 2 to 1 : 5 |
| Dioxane / Water | Dioxane is a polar ether that can solvate both parts of the molecule. The careful addition of water as an anti-solvent can yield high-quality crystals. Use with caution due to dioxane's high boiling point and peroxide-forming tendencies. | 5 : 1 to 10 : 1 |
| Ethyl Acetate / Hexane | A common system for many organic compounds.[8] May be less effective if the crude product is highly nonpolar, as solubility in hot ethyl acetate might be limited. | 1 : 1 to 1 : 4 |
| Aqueous Ethanol | A single-solvent approach where water content is tuned. Recrystallization from aqueous solutions tends to favor the formation of the free boronic acid over the boroxine.[3] May require significant screening of the ethanol:water ratio. | 9:1 to 4:1 |
Detailed Experimental Protocols
Protocol 1: Two-Solvent (Anti-Solvent) Recrystallization using Toluene-Hexane
This protocol is the recommended starting point for obtaining high-purity triphenylene boronic acid.
Materials:
-
Crude triphenylene boronic acid
-
Toluene (high purity, dry)
-
Hexane (high purity, dry)
-
Erlenmeyer flask with a loose-fitting stopper (e.g., watch glass)
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude triphenylene boronic acid in the Erlenmeyer flask. Add the minimum amount of toluene required to create a slurry.
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of toluene until the solid completely dissolves at a near-boiling temperature. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: Remove the flask from the heat. While the solution is still hot, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (the saturation point).
-
Crystal Formation: Add a few more drops of hot toluene to redissolve the solids and obtain a clear solution again. Cover the flask and allow it to cool slowly to room temperature undisturbed. For maximum crystal growth, subsequently place the flask in an ice bath for 30-60 minutes. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the lattice to form in an ordered manner, excluding impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide
Q: My compound "oiled out" of the solution instead of forming crystals. What should I do?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.
-
Solution 1 (Re-heat and Add Solvent): Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the "good" solvent (e.g., toluene). This decreases the saturation level. Allow the solution to cool much more slowly.
-
Solution 2 (Scratching): If oils persist upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Solution 3 (Seed Crystal): If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q: My recovery yield is very low. How can I improve it?
A: Low yield is often due to using too much solvent or incomplete precipitation.
-
Minimize Solvent: Ensure you are using the absolute minimum volume of hot solvent required for dissolution.
-
Optimize Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for at least an hour to maximize precipitation.
-
Concentrate Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can attempt a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling. Be aware that the second crop is typically less pure than the first.
Q: How do I manage the formation of boroxine anhydrides during purification?
A: Boroxine formation is an equilibrium process driven by the removal of water.[2]
-
Recrystallize from Aqueous Solvents: Using a solvent system containing water (e.g., aqueous ethanol or dioxane/water) can push the equilibrium back towards the free boronic acid.[3]
-
Acid/Base Workup: Before recrystallization, you can perform an acid/base extraction. Boronic acids can be extracted into a basic aqueous solution (e.g., dilute NaOH).[5][9] The organic layer containing non-acidic impurities is discarded. The aqueous layer is then re-acidified (e.g., with 2M HCl) to precipitate the pure boronic acid, which can then be filtered and recrystallized.[4] Note: This may not be effective if impurities are also acidic.
Boronic Acid ⇌ Boroxine Anhydride Equilibrium
Caption: Reversible equilibrium between boronic acid and its boroxine.
References
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. [Link]
-
recrystallization, filtration and melting point - University Course Material. [Link]
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
-
Purification of boronic acids? - Reddit. [Link]
- Process for purification of boronic acid and its derivatives - Google P
- Process for preparing boronic and borinic acids - Google P
-
Solubility of phenylboronic compounds in water - SciSpace. [Link]
-
HELP: Purifying boronic acids sucks - Reddit. [Link]
-
(PDF) Solubility of phenylboronic compounds in water - ResearchGate. [Link]
-
Phenylboronic acid - Wikipedia. [Link]
-
HELP: Purifying boronic acids sucks - Reddit. [Link]
-
Triphenylene with Water - IUPAC-NIST Solubilities Database. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
troubleshooting low yields in triphenylene-phenylboronic acid derivatives
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when coupling rigid polycyclic aromatic hydrocarbons (PAHs) like triphenylene with sensitive phenylboronic acid derivatives.
This guide bypasses generic advice to focus on the causality of reaction failures, providing you with self-validating protocols and evidence-based troubleshooting strategies.
Diagnostic Overview: The Steric-Kinetic Trap
Triphenylene derivatives are highly valued in the synthesis of discotic liquid crystals and organic electronics[1]. However, synthesizing them via Suzuki-Miyaura cross-coupling frequently results in low yields. This failure is rarely due to a single factor, but rather a "steric-kinetic trap":
-
Steric Hindrance: Triphenylene is a bulky, rigid, and planar scaffold. Oxidative addition and subsequent transmetalation are kinetically slow.
-
Protodeboronation: While the palladium cycle struggles to process the bulky triphenylene, the phenylboronic acid sits in a basic, aqueous environment and degrades into a deborylated protoarene[2].
-
Solubility: Triphenylenes exhibit intense
stacking, making them notoriously insoluble in standard polar aprotic solvent mixtures (like Dioxane/Water), effectively starving the catalytic cycle of the electrophile[1].
Mechanistic Pathway Analysis
To troubleshoot effectively, we must visualize where the catalytic cycle breaks down. The diagram below highlights the critical divergence point where slow transmetalation allows the protodeboronation side-reaction to dominate.
Suzuki-Miyaura catalytic cycle illustrating the protodeboronation failure pathway.
Troubleshooting Guide & FAQs
Q1: My reaction stalls, and LC-MS shows massive amounts of deborylated phenylboronic acid. How do I stop protodeboronation? A1: You are observing a kinetic mismatch. Protodeboronation is highly sensitive to the nature of the boronic reagent and the reaction conditions[3]. If transmetalation is too slow, hydrolysis of the C-B bond outcompetes product formation.
-
Causality-Driven Solution: First, switch your boron source from a free boronic acid to a pinacol ester (Bpin). Bpin esters hydrolyze slowly in situ, keeping the concentration of the fragile free boronic acid low. Second, lower the reaction temperature to 65–75°C. Protodeboronation is thermally accelerated; running the reaction at 90°C+ guarantees the destruction of your boronic species before the bulky triphenylene can react[2].
Q2: I am using standard
-
Causality-Driven Solution: Employ 4 such as SPhos or XPhos [4]. These ligands stabilize the highly active mono-ligated
intermediate. Furthermore, utilizing a pre-formed precatalyst (like XPhos Pd G2) eliminates the initialization time required to reduce to , preventing your boronic acid from degrading while waiting for the catalyst to activate[3].
Q3: My triphenylene bromide is precipitating out of the Dioxane/Water mixture. How does this affect the chemistry?
A3: Triphenylene is a planar PAH that aggressively
-
Causality-Driven Solution: Change your solvent system to disrupt
-stacking. Toluene is an excellent aromatic solvent for dissolving PAHs. Use a Toluene/Water (or strictly anhydrous Toluene) system. If using a biphasic Toluene/Water system, you must ensure extreme agitation (1000+ RPM) or add a phase-transfer catalyst to facilitate the base reaching the organic phase[5].
Quantitative Optimization Benchmarks
The following table summarizes the causal relationship between reaction parameters and product yield when coupling sterically hindered substrates.
| Catalyst System | Base | Solvent System | Temp (°C) | Protodeboronation | Isolated Yield |
| Dioxane / | 90 | High (>40%) | < 20% | ||
| Dioxane / | 75 | Moderate (~15%) | 50 - 60% | ||
| Toluene / | 80 | Low (<5%) | 85 - 90% | ||
| XPhos Pd G2 (2 mol%) | Toluene (Dry) | 65 | Trace | > 95% |
Data synthesized from comparative cross-coupling studies on hindered substrates and protodeboronation mitigation[2][3][5].
Validated Standard Operating Procedure (SOP)
This self-validating protocol utilizes anhydrous conditions and a Buchwald precatalyst to completely suppress protodeboronation while maximizing the solubility of the triphenylene core.
Materials Required:
-
Electrophile: Bromotriphenylene derivative (1.0 equiv)
-
Nucleophile: Phenylboronic acid pinacol ester (Ph-Bpin) (1.2 equiv)
-
Catalyst: XPhos Pd G2 precatalyst (2.0 mol%)
-
Base: Anhydrous
(3.0 equiv) -
Solvent: Anhydrous Toluene (0.1 M relative to electrophile)
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromotriphenylene derivative, Ph-Bpin, XPhos Pd G2, and finely milled anhydrous
. -
Atmosphere Exchange: Seal the flask with a rubber septum. If not prepared in a glovebox, evacuate and backfill the flask with ultra-high purity Argon three times.
-
Solvent Addition: Syringe in anhydrous, degassed Toluene. Self-Validation Check: Observe the solution. The triphenylene should fully dissolve. If a suspension remains, gently warm to 40°C before proceeding.
-
Reaction Initiation: Place the flask in a pre-heated oil bath at 65°C. Stir vigorously (1000 RPM) to ensure the heterogeneous anhydrous base is well-distributed.
-
In-Process Monitoring (Self-Validation): After 2 hours, pull a 50
L aliquot, quench with water, extract with EtOAc, and run an LC-MS. You should observe the rapid disappearance of the Bpin mass and the appearance of the product mass. If you see the mass of deborylated benzene spiking early, your solvent is wet or your base is contaminated with hydroxide. -
Quench and Workup: After 12 hours, cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate under reduced pressure and purify via silica gel chromatography.
Experimental Workflow Visualization
Step-by-step optimized experimental workflow for sterically hindered couplings.
References
-
5 - Benchchem[5] 3.6 - PMC / NIH[6] 4.1 - RSC Publishing[1] 5.2 - Reddit / r/chemistry[2] 6.3 - Journal of the American Chemical Society[3]
Sources
Validation & Comparative
Advanced Scaffold Selection: 3-(Triphenylen-2-yl)phenylboronic Acid vs. Carbazole Derivatives
As a Senior Application Scientist, navigating the selection of aromatic building blocks requires a deep understanding of molecular orbital dynamics, steric constraints, and cross-coupling efficiency. This guide objectively compares two premier classes of intermediate scaffolds: 3-(Triphenylen-2-yl)phenylboronic acid and carbazole derivatives . While both are foundational to the development of next-generation organic light-emitting diodes (OLEDs) and advanced pharmaceuticals, their intrinsic electronic properties dictate vastly different application profiles and synthetic strategies.
Structural & Electronic Causality (The "Why")
The selection between a triphenylene and a carbazole core is fundamentally a choice between maintaining electronic neutrality versus introducing strong electron-donating characteristics.
-
Triphenylene Core: 3-(Triphenylen-2-yl)phenylboronic acid is built upon a highly symmetrical polycyclic aromatic hydrocarbon (PAH). The causality behind its use lies in its rigidity: the planar structure prevents non-radiative decay pathways, preserving a remarkably high triplet energy (
eV)[1]. It acts as an electron-neutral or weak acceptor spacer, ideal for extending -conjugation without creating low-energy charge-transfer states that quench blue phosphorescence. -
Carbazole Core: Carbazole is a nitrogen-containing heterocycle. The nitrogen lone pair actively participates in the aromatic
-system, creating an electron-rich core that significantly raises the Highest Occupied Molecular Orbital (HOMO)[2][3]. This makes carbazole derivatives superior hole-transporting (donor) moieties. Furthermore, the HOMO level can be precisely tuned by functionalizing the 3, 6, or 9 (N-H) positions[3].
Logical Architecture of Bipolar Host Materials for PhOLEDs and TADF Systems.
Data-Driven Performance Comparison
To objectively evaluate these materials, we must look at their quantitative photophysical properties and their resulting device performance when integrated into Phosphorescent OLED (PhOLED) systems.
Table 1: Comparative Physicochemical & Electronic Properties
| Property | 3-(Triphenylen-2-yl)phenylboronic acid | Carbazole Derivatives (e.g., 9-Phenylcarbazole-3-boronic acid) |
| Core Structure | Polycyclic Aromatic Hydrocarbon (PAH) | Nitrogen-containing Heterocycle |
| Electronic Nature | Electron-neutral / Rigid Spacer | Strong Electron Donor (Hole Transport) |
| Triplet Energy ( | ~2.90 - 3.05 eV | ~2.90 - 3.00 eV |
| HOMO Level | Deep ( | Shallow ( |
| Thermal Stability ( | Very High (>120 °C) | High (Highly dependent on N-substitution) |
| Primary Application | Bipolar/Electron-transporting Host Materials | Hole-transporting / Donor-Acceptor Host Materials |
Table 2: Representative Device Performance (PhOLED Host Materials)
Note: Data reflects typical literature values for optimized green/yellow PhOLED devices utilizing these respective cores.
| Host Material Architecture | Dopant Type | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) | Reference Context |
| Triphenylene-Triazine | Green Phosphorescent | ~60 - 65 | ~20 - 22% | Standard rigid bipolar host |
| Carbazole-Triazine (TRZ-DBC) | Green Phosphorescent | 75.9 | 24.7% | High efficiency due to balanced charge transport[4] |
| Carbazole-Triazine (TRZ-DBC) | Yellow Phosphorescent | 71.4 | 25.4% | Outperforms standard CBP hosts[4] |
Synthetic Workflows & Cross-Coupling Methodologies
Both 3-(Triphenylen-2-yl)phenylboronic acid and carbazole boronic acids are primarily utilized via Palladium-catalyzed Suzuki-Miyaura cross-coupling. The boronic acid moiety allows for highly regioselective, late-stage functionalization of complex scaffolds[5].
Workflow and Catalytic Cycle of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Self-Validating Protocol: Suzuki-Miyaura Coupling for Host Material Synthesis
This protocol is designed as a self-validating system, ensuring that each step confirms the success of the preceding action before moving forward.
-
Reagent Preparation & Degassing: Combine the boronic acid derivative (1.2 eq), an aryl halide (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine, 1.0 eq),
catalyst (0.05 eq), and (2.0 eq) in a Schlenk flask. Suspend in a Toluene/Ethanol/Water (2:1:1 v/v) mixture. Degas via three freeze-pump-thaw cycles.-
Causality: The biphasic solvent ensures the solubility of both the organic precursors and the inorganic base. Degassing prevents the oxidation of the active
species and suppresses oxidative homocoupling of the boronic acid.
-
-
Catalytic Activation & Reflux: Heat the mixture to 90 °C under an inert
atmosphere for 12–24 hours.-
Validation Check: The reaction mixture will transition from a pale suspension to a dark, homogeneous biphasic mixture. Monitor via TLC (Hexane:EtOAc); the complete disappearance of the UV-active aryl halide spot validates full conversion.
-
-
Workup & Phase Separation: Cool to room temperature, dilute with deionized water, and extract with dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous
.-
Validation Check: Illuminate the separated organic layer with a 365 nm UV lamp. A strong fluorescent emission confirms the successful formation of the extended
-conjugated host material.
-
-
Purification & Structural Verification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography. For OLED applications, recrystallize from toluene/ethanol to achieve >99.5% purity.
-
Validation Check: Confirm the structure via
-NMR (verifying the integration of the newly formed aromatic proton systems) and MALDI-TOF MS (confirming the exact molecular weight of the cross-coupled product).
-
Cross-Disciplinary Utility: Optoelectronics to Drug Discovery
While 3-(Triphenylen-2-yl)phenylboronic acid is highly specialized for materials science—specifically for constructing rigid, high-triplet-energy scaffolds that prevent exciton quenching in PhOLEDs[6]—carbazole derivatives possess significant crossover utility.
In drug development, the carbazole scaffold is recognized as a "privileged structure." Carbazole boronic acids are heavily utilized in high-throughput Suzuki-Miyaura couplings for late-stage functionalization of active pharmaceutical ingredients (APIs)[5]. For example, carbazole derivatives are critical building blocks in the discovery of novel allosteric inhibitors for polyadenosine-diphosphate-ribose polymerase 14 (PARP14), an enzyme implicated in DNA damage response pathways[7]. The nitrogen atom in carbazole allows for critical hydrogen bonding and
References
- Source: acs.
- Source: csic.
- Source: nih.
- Source: researchgate.
- Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with...
- Source: researchgate.
- Source: mdpi.
- Source: nih.
Sources
- 1. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach | Publicación [silice.csic.es]
- 2. Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
thermal decomposition temperatures of triphenylene vs biphenyl boronic acids
[1]
Executive Summary
For researchers in drug discovery and materials science (COFs/OLEDs), the thermal stability of aryl boronic acids is not defined by a single "decomposition temperature." Instead, it is a dynamic competition between reversible dehydration (boroxine formation) and irreversible carbonization .
-
Biphenyl-4-boronic acid exhibits a distinct melting/dehydration event in the 230–266°C range, making it suitable for standard cross-coupling reactions but less robust for high-temperature materials applications.[1]
-
Triphenylene-2-boronic acid is an ultrastable, rigid discotic scaffold.[1] While it undergoes similar dehydration, its fused aromatic core resists irreversible thermal degradation well beyond 450–500°C , significantly outperforming the biphenyl analogue in high-stress thermal environments.
Structural Architecture & Thermal Logic[2]
To understand the thermal data, one must first grasp the structural causality. Thermal stability in these systems is governed by
-
Biphenyl-4-boronic Acid: A flexible bi-aryl system.[1] The single C-C bond between phenyl rings allows rotation, creating vibrational modes that facilitate thermal energy dissipation but also lower the lattice energy compared to fused systems.
-
Triphenylene-2-boronic Acid: A planar,
symmetric (for the core) fused system. The "graphene-fragment" nature of triphenylene induces strong - stacking in the solid state.[1] This supramolecular ordering acts as a "thermal shield," requiring significantly higher energy to disrupt the crystal lattice before chemical decomposition can occur.
Mechanism of Thermal Evolution
Boronic acids do not simply "decompose" at a set temperature. They follow a specific pathway:
-
Dehydration (100–250°C): Three boronic acid molecules lose water to form a six-membered boroxine ring (
).[1] This is often reversible.[1] -
Boroxine Stability Plateau: The resulting anhydride is often more stable than the free acid.
-
Oxidative Decomposition (>300°C): Cleavage of the C-B bond and carbonization of the aromatic core.
Figure 1: The thermal evolution pathway of aryl boronic acids. Note that the "decomposition" temperature often cited in literature refers to the irreversible degradation (red), while the melting point often overlaps with the boroxine formation (green).
Comparative Thermal Data Analysis
The following data synthesizes experimental melting points with thermogravimetric analysis (TGA) trends for the respective aromatic cores.
| Feature | Biphenyl-4-boronic Acid | Triphenylene-2-boronic Acid |
| Melting Point ( | 232–266 °C (Lit.[1] range) [1, 2] | >300 °C (Predicted/Core-driven)* |
| Dehydration Onset | ~140–180 °C (Solid state) | ~180–220 °C (Inferred from rigidity) |
| Boroxine Stability | Moderate.[1] Sublimation often competes with stability above 300°C. | High.[1] Forms stable discotic liquid crystals or rigid solids stable >400°C. |
| Core Decomposition ( | ~350–400 °C | >450–500 °C [3, 4] |
| Char Yield (at 800°C) | Moderate (~10-30%) | High (>50%) due to graphitic nature. |
*Note: Triphenylene derivatives often do not exhibit a clean melting point before dehydrating or polymerizing.[1] The value >300°C refers to the stability of the crystalline phase before significant mass loss occurs.
Key Interpretation
-
Biphenyl derivatives show a clear "melting-dehydration" endotherm in DSC.[1] It is stable enough for pharmaceutical synthesis but requires careful handling to avoid anhydride formation during drying.[1]
-
Triphenylene derivatives are materials-grade building blocks.[1][2] Their high
makes them ideal for Covalent Organic Frameworks (COFs) where the boroxine linkage is structurally integral, not just a byproduct.
Experimental Protocol: Validating Thermal Stability
To generate the data above for your specific batch, you cannot rely on a simple melting point apparatus. You must use Simultaneous Thermal Analysis (SDT) , combining TGA (mass loss) and DSC (heat flow).
Protocol: TGA-DSC Profiling
Objective: Distinguish between water loss (dehydration) and ligand decomposition.[1]
-
Sample Prep: Weigh 5–10 mg of the boronic acid into an alumina pan (avoid aluminum if T > 500°C). Do not seal hermetically; allow gas escape.[1]
-
Atmosphere: Dynamic Nitrogen purge (50 mL/min) to prevent early oxidation.
-
Method:
-
Equilibrate at 40°C.
-
Ramp 1: Heat at 10°C/min to 150°C. Hold for 10 mins. (This isolates surface moisture).[1]
-
Ramp 2: Heat at 5°C/min to 600°C.
-
-
Data Interpretation (The "Fingerprint"):
-
Event A (100-200°C): Look for a mass loss of exactly ~8-10% (theoretical water loss for trimerization).[1] If DSC shows an endotherm here without further degradation, it is Boroxine formation.
-
Event B (>350°C): Sharp mass loss accompanied by a large exothermic (if air) or endothermic (if N2) peak. This is core degradation.[1]
-
Figure 2: Decision logic for interpreting thermal curves of boronic acids. Distinguishing dehydration from degradation is critical for accurate stability assessment.
Implications for Applications
Drug Development (Biphenyl Focus)
-
Solubility vs. Stability: Biphenyl-4-boronic acid is the preferred pharmacophore scaffold.[1] Its lower melting point correlates with better solubility in organic solvents compared to the insoluble triphenylene.
-
Formulation Warning: Because dehydration occurs near 140°C, drying processes (e.g., spray drying) must be kept below 100°C to prevent in-situ boroxine formation, which alters bioavailability.
Materials Science (Triphenylene Focus)
-
COF Synthesis: Triphenylene-2-boronic acid is a "gold standard" node for 2D COFs (e.g., COF-5 analogues).[1] The high thermal stability of the triphenylene core allows these frameworks to withstand solvothermal synthesis conditions (120°C+) and post-synthetic activation up to 400°C without collapsing [3, 4].
-
Organic Electronics: The planar triphenylene core facilitates charge transport. Its resistance to thermal degradation ensures device longevity in OLEDs, where operational heat can degrade less stable biphenyl analogues.
References
-
Sigma-Aldrich. 4-Biphenylboronic acid Product Specification & MSDS.[1]Link
-
ChemicalBook. 4-Biphenylboronic acid Properties and Melting Point Data.Link
-
Côté, A. P., et al. (2005). "Porous, Crystalline, Covalent Organic Frameworks."[3] Science. (Demonstrates thermal stability of boroxine-linked frameworks >450°C). Link
-
El-Kaderi, H. M., et al. (2007). "Designed Synthesis of 3D Covalent Organic Frameworks." Science. (Validates triphenylene/boronic acid nodes in high-stability materials). Link
-
Marinaro, W. A., et al. (2012).[4] "Properties of a Model Aryl Boronic Acid and Its Boroxine." Journal of Pharmaceutical Sciences. (Detailed mechanism of dehydration vs decomposition). Link
Sources
- 1. Triphenylen-2-ylboronic acid | C18H13BO2 | CID 59805119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenylene - Wikipedia [en.wikipedia.org]
- 3. Triptycene Based 3D Covalent Organic Frameworks (COFs)—An Emerging Class of 3D Structures [mdpi.com]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis data for 3-(Triphenylen-2-yl)phenylboronic acid
[1][2]
Executive Summary
3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8 ) is a critical organoboron intermediate used primarily in the synthesis of high-performance OLED materials.[1] Its structural design—featuring a triphenylene core linked to a phenylboronic acid moiety—enables the construction of host materials and hole-transport layers with high triplet energy (
This guide provides a technical analysis of this compound, comparing its performance in Suzuki-Miyaura cross-coupling reactions against its pinacol ester alternative.[1][2][3] It includes theoretical elemental analysis standards, detailed experimental protocols, and decision-making frameworks for synthetic chemists.[1]
Chemical Characterization & Elemental Analysis
For quality assurance (QA) in drug development and materials science, the "Found" elemental analysis values of a synthesized batch are compared against the "Theoretical" values. A deviation of
Theoretical Elemental Analysis Data
Formula:
| Element | Symbol | Theoretical Mass % | Acceptance Range (Typical) |
| Carbon | C | 82.79% | 82.39% – 83.19% |
| Hydrogen | H | 4.92% | 4.52% – 5.32% |
| Boron | B | 3.10% | 2.90% – 3.30% |
| Oxygen | O | 9.19% | N/A (Calculated by difference) |
Note: Commercial Certificates of Analysis (CoA) for this compound typically report HPLC purity
and a white to off-white powder appearance.[1] The boronic acid moiety is prone to dehydration, forming boroxines (trimers), which may slightly alter "Found" C/H values unless the sample is rigorously dried or hydrolyzed prior to analysis.
Comparative Analysis: Boronic Acid vs. Pinacol Ester
In synthetic workflows, researchers must choose between the free acid (3-(Triphenylen-2-yl)phenylboronic acid) and its pinacol ester derivative.[1] The choice impacts reaction kinetics, purification, and atom economy.
Performance Comparison Table
| Feature | Boronic Acid (This Product) | Pinacol Ester (Alternative) | Scientific Rationale |
| Reactivity ( | High | Moderate | Free acids undergo transmetalation faster; esters generally require in-situ hydrolysis or activation [1].[1] |
| Atom Economy | High | Low | The acid releases only water/borate salts. The ester generates pinacol waste, reducing mass efficiency. |
| Stability | Moderate | High | Boronic acids can dehydrate to boroxines or undergo protodeboronation.[4] Esters are shelf-stable and chromatography-friendly.[1] |
| Purification | Recrystallization | Chromatography | Acids streak on silica gel; esters elute cleanly. |
| Cost | Lower | Higher | Esters require an extra synthetic step (pinacol protection). |
Decision Framework
Use the Boronic Acid when:
-
Scale-up is required (cost and atom economy are critical).[1]
-
The coupling partner is sterically hindered (the smaller acid is less sterically demanding than the bulky pinacol group).
-
Recrystallization is the preferred purification method.
Use the Pinacol Ester when:
-
The boronic species must be purified by silica gel chromatography before coupling.
-
Strict stoichiometry is needed (boronic acids often contain varying amounts of anhydride/boroxine).
-
Anhydrous coupling conditions are strictly required.
Experimental Protocols
A. Synthesis of 3-(Triphenylen-2-yl)phenylboronic Acid
Rationale: This protocol uses a standard Lithiation-Boronation sequence, converting the aryl bromide precursor to the boronic acid. This method is preferred for its directness and high yield.
Precursors:
-
2-(3-Bromophenyl)triphenylene (1.0 eq)[1]
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq)[1]
-
Trimethyl borate (
, 1.5 eq) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon (
). Add 2-(3-Bromophenyl)triphenylene and dissolve in anhydrous THF ( concentration). -
Lithiation: Cool the solution to
using a dry ice/acetone bath. -
Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below
. -
Reaction: Stir at
for 1 hour to ensure complete Lithium-Halogen exchange. -
Quench: Add Trimethyl borate rapidly in one portion.
-
Warming: Allow the mixture to warm naturally to room temperature (RT) overnight.
-
Hydrolysis: Add
( ) typically 10% of solvent volume) and stir for 1 hour to hydrolyze the intermediate boronate ester to the free acid. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Toluene/Hexane or Dichloromethane/Hexane to obtain the white solid product.
B. Suzuki-Miyaura Coupling (Application)
Rationale: This protocol utilizes
Reagents:
-
3-(Triphenylen-2-yl)phenylboronic acid (1.2 eq)[1]
-
Aryl Halide (e.g., 4-Bromo-1,1'-biphenyl) (1.0 eq)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
( aqueous solution, 3.0 eq) -
Solvent: Toluene/Ethanol (4:1 ratio)
Workflow:
-
Combine reagents in a Schlenk tube.
-
Degas the solvent mixture (freeze-pump-thaw x3) to remove
.[1] -
Heat to reflux (
) for 12–24 hours under Argon. -
Monitor by TLC/HPLC.
-
Cool, filter through Celite, and purify via column chromatography.
Visualizations
Diagram 1: Synthesis Pathway
This flowchart illustrates the conversion of the bromide precursor to the final boronic acid product.
Caption: Synthesis of 3-(Triphenylen-2-yl)phenylboronic acid via cryogenic lithiation and borate trapping.
Diagram 2: Decision Matrix (Acid vs. Ester)
A logical guide for selecting the optimal boron reagent for your specific application.
Caption: Strategic decision matrix for selecting between Boronic Acid and Pinacol Ester based on reaction constraints.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
PubChem. (2025).[5] Triphenylen-2-ylboronic acid (Related Isomer Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: Triphenylene Boronic Acids.[6][5][7] Link
Sources
- 1. OLED Intermediates [acrospharmatech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylen-2-ylboronic acid | C18H13BO2 | CID 59805119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Triphenylen-2-ylboronic acid | 654664-63-8 [sigmaaldrich.com]
Technical Comparison Guide: HPLC Purity Standards for 3-(Triphenylen-2-yl)phenylboronic Acid
Executive Summary
3-(Triphenylen-2-yl)phenylboronic acid is a critical intermediate in the synthesis of hole-transport and host materials for Organic Light Emitting Diodes (OLEDs). Its purity directly correlates to device lifetime and efficiency. However, quantifying its purity is notoriously difficult due to the "Boronic Acid Paradox" : the molecule combines a highly lipophilic triphenylene core (requiring high organic solubility) with a reactive boronic acid group susceptible to dehydration (trimerization to boroxines) and protodeboronation.
This guide compares the performance of Certified Reference Materials (CRM) against Industrial Synthesis Grades and Pinacol Ester Derivatives , providing a validated HPLC protocol to resolve the boroxine-acid equilibrium artifact.
Part 1: The Technical Challenge
To accurately analyze this molecule, one must understand the dynamic equilibrium that occurs inside the HPLC vial and column.
The Boronic Acid-Boroxine Equilibrium
Unlike standard stable organics, 3-(Triphenylen-2-yl)phenylboronic acid exists in a dynamic equilibrium with its anhydride trimer (boroxine).
-
In Solution: In the presence of trace water, the equilibrium shifts toward the free acid. In dry organic solvents (common for dissolving PAHs), it shifts toward the boroxine.
-
On Column: The separation pressure and interaction with the stationary phase can separate the monomer from the trimer, leading to split peaks or fronting that is often misidentified as impurity.
Visualization: Stability & Degradation Pathways
The following diagram maps the chemical behaviors that must be controlled during analysis.
Figure 1: The dynamic equilibrium between the free acid and boroxine, and the irreversible degradation path to deboronated by-products.
Part 2: Comparative Analysis of Purity Standards
When selecting a standard for quantitative analysis, researchers typically encounter three tiers of products. The choice significantly impacts the "Assay %" calculation due to the variable water content inherent in boronic acids.
Comparative Performance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Industrial Synthesis Grade | Tier 3: Pinacol Ester Derivative |
| Purity Claim | >99.5% (Mass Balance) | >98% (Area %) | >99.0% (GC/HPLC) |
| Water Content | Quantified via Karl Fischer (KF) | Not specified (Variable) | Negligible (Hydrophobic) |
| HPLC Behavior | Single peak (controlled prep) | Potential split peaks (boroxine) | Sharp, single peak |
| Stability | Moderate (Hygroscopic) | Low (Prone to trimerization) | High (Stable solid) |
| Primary Use | Quantification & QC Release | Reaction Monitoring | Structure Confirmation |
| Cost | High ( | Low ($) | Moderate ( |
Detailed Analysis
1. Certified Reference Material (CRM)
-
Performance: The CRM is characterized not just by HPLC, but by Quantitative NMR (qNMR) and Karl Fischer titration .
-
Why it matters: A "99% pure" boronic acid might actually be 90% acid and 9% water/anhydride. Without the KF correction factor provided by a CRM, your assay calculation will be systematically erroneous.
-
Recommendation: Mandatory for final qualification of OLED materials.
2. Industrial Synthesis Grade
-
Performance: Often exhibits "ghost peaks" in chromatograms. The certificate of analysis usually reports "Area %" at a single wavelength (254 nm), which masks non-absorbing impurities or aggregates.
-
Risk: High probability of metal contamination (Pd/Ni from cross-coupling), which catalyzes on-column protodeboronation.
3. Pinacol Ester Derivative (Alternative Strategy)
-
Performance: Converting the acid to its pinacol ester removes the hydrogen-bonding hydroxyl groups. This results in a highly stable, lipophilic molecule that behaves perfectly on C18 columns.
-
Trade-off: Requires a derivatization step, introducing a potential source of error if conversion isn't 100%.
Part 3: Validated Experimental Protocol
This protocol is designed to collapse the Boroxine-Acid equilibrium into a single species (the free acid) for accurate quantification.
Method A: Direct Analysis (Recommended)
Principle: Use of an acidic mobile phase and a water-rich sample diluent to force the equilibrium entirely toward the monomeric boronic acid form.
1. Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (or Waters XSelect HSS T3 for better polar retention).
-
Dimensions: 4.6 x 150 mm, 3.5 µm.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidifies to suppress silanol ionization).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B (Equilibration)
-
2-15 min: 50% -> 95% B (Elute the Triphenylene core)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Higher temps promote protodeboronation).
-
Detection: UV @ 254 nm (Aromatic core) and 280 nm.
2. Sample Preparation (The "Secret Sauce")
-
Step 1: Weigh 5 mg of standard into a 20 mL vial.
-
Step 2: Dissolve in 2 mL of Tetrahydrofuran (THF) . Note: The triphenylene core is not soluble enough in pure MeOH/ACN.
-
Step 3: Immediately dilute with 8 mL of ACN:Water (50:50) containing 0.1% Formic Acid .
-
Mechanism: The water forces the hydrolysis of any boroxine trimers back to the monomeric acid. The THF keeps the lipophilic core in solution.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow ensuring the analyte remains in monomeric form for accurate quantification.
Part 4: Results & Interpretation
Identifying "Ghost Peaks"
If you observe a broad peak eluting after the main peak, it is likely the Boroxine Trimer .
-
Diagnosis: Re-inject the same sample after letting it sit in the ACN/Water diluent for 1 hour. If the secondary peak shrinks and the main peak grows, it was the boroxine converting to acid.
Protodeboronation Artifacts
If you observe a sharp peak eluting earlier than the main peak, it is likely 2-phenyltriphenylene (the deboronated product).
-
Cause: This often happens if the mobile phase pH is neutral or basic, or if the column has metal contaminants.
-
Solution: Ensure 0.1% Formic Acid is fresh. Use "Premier" or "Bio-inert" column hardware if available to reduce metal-catalyzed degradation.
Acceptance Criteria
For OLED-grade qualification, the standard must meet:
-
HPLC Purity: >99.5% (Area %).
-
Pd Content: <10 ppm (measured via ICP-MS, as Pd catalyzes degradation in the device).
-
Total Volatiles: <0.5% (Loss on Drying).
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007369. Link
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2013. Link
-
National Institutes of Health (PubMed). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles. J Am Chem Soc, 2016. Link
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study.Link
Sources
Spectroscopic Comparison of Triphenylene Isomers in OLED Applications
Executive Summary: The Structural Isomer Imperative
In the design of Organic Light-Emitting Diodes (OLEDs), particularly Phosphorescent OLEDs (PHOLEDs), the choice of host material is governed by a strict energetic hierarchy: the triplet energy (
This guide provides a rigorous spectroscopic comparison of the
Key Insight: Triphenylene (
Comparative Spectroscopic Analysis
2.1 Electronic Structure & Stability (The Clar Sextet Rule)
The disparity in performance begins with electronic topology. According to Clar's aromatic sextet theory:
-
Triphenylene: Contains three fully isolated aromatic sextets connected by single-bond-like linkages. This results in high resonance energy, a wide bandgap (
), and exceptional resistance to oxidative degradation. -
Chrysene & Benz[a]anthracene: Possess fewer isolated sextets and more "acene-like" character (regions of high double-bond localization). This lowers their
and increases susceptibility to chemical attack during device operation.
2.2 Triplet Energy (
) Hierarchy
The triplet energy is the decisive metric for host selection. It is spectroscopically determined via the onset of phosphorescence at 77 K.
| Isomer | Symmetry | Primary OLED Application | ||
| Triphenylene | 2.90 | 3.50 | Blue/Green Host (Universal) | |
| Chrysene | 2.55 | 3.43 | Green Host / Blue Fluorescent Dopant | |
| Benz[a]anthracene | 2.05 | 3.30 | Red Host / Triplet Trap (Avoid in Blue) | |
| Tetracene | 1.27 | 2.60 | Singlet Fission (Not a Host) |
Data compiled from standard photophysical references and 77 K measurements.
Mechanism of Failure for Alternatives:
Using a Benz[a]anthracene -based host for a blue emitter (
Experimental Protocol: Determination of Triplet Energy ( )
To validate these values in your own lab, precise low-temperature phosphorescence spectroscopy is required. Standard fluorescence spectrometers cannot detect phosphorescence at room temperature due to competitive non-radiative decay and oxygen quenching.
Protocol: 77 K Gated Phosphorescence Spectroscopy
Objective: Isolate the weak phosphorescence signal from the prompt fluorescence background to determine the 0-0 transition energy (
Materials & Equipment:
-
Sample:
M solution of the isomer in 2-MeTHF or Toluene (spectroscopic grade). -
Cryostat: Liquid Nitrogen optical cryostat (77 K).
-
Detector: Gated Intensified CCD (ICCD) or PMT with photon counting.
-
Excitation: Pulsed Nd:YAG laser (355 nm) or Xenon flash lamp.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the target isomer in 2-MeTHF. Degas the solution via three freeze-pump-thaw cycles to remove oxygen (a potent triplet quencher).
-
Vitrification: Transfer the sample to a quartz EPR tube or cuvette. Immerse strictly in liquid nitrogen. Crucial: The solvent must form a clear glass, not a cracked crystal, to prevent light scattering.
-
Gated Acquisition Setup:
-
Excitation Pulse (
): Triggers the singlet state ( ). -
Delay Time (
): Set to 1–5 ms . This allows prompt fluorescence ( ) to decay completely. -
Gate Width (
): Set to 10–50 ms to integrate the long-lived phosphorescence signal.
-
-
Measurement: Acquire the emission spectrum.
-
Data Analysis: Identify the highest energy vibronic peak (the 0-0 transition). The photon energy at this peak corresponds to the Triplet Energy (
).
Self-Validating Check: If the spectrum resembles the room-temperature emission but is slightly red-shifted, you are likely measuring delayed fluorescence, not phosphorescence. Increase the delay time (
). Phosphorescence should show distinct vibronic structure unlike the broad fluorescence band.
Visualizing the Energy Transfer Pathways
The following diagram illustrates why Triphenylene is the superior host for Blue PHOLEDs compared to its isomers.
Figure 1: Energy transfer dynamics. Green arrow indicates desirable confinement by Triphenylene. Red dashed arrow indicates fatal quenching by Benz[a]anthracene.
Synthesis of Findings
For OLED researchers, the distinction between "triphenylene isomers" is not merely academic—it is functional.
-
Select Triphenylene derivatives (e.g., CBP, TCTA, or spiro-triphenylene hybrids) when designing Blue or Green devices. Its
of 2.9 eV provides the necessary headroom for dopants emitting up to . -
Avoid Benz[a]anthracene cores for emissive hosts in the blue/green region. They act as deep energetic traps. However, they may be utilized in Red PHOLEDs or as triplet-harvesting assistants in specific TTA (Triplet-Triplet Annihilation) upconversion schemes where low
is a feature, not a bug. -
Validate with Spectroscopy: Never rely solely on DFT calculations (
). Always verify using the 77 K gated phosphorescence protocol described above, as substituent effects can shift the core energy levels by .
References
- Schmidt, H., & Schultz, G. (1880). Über das Triphenylen (Isochrysen). Annalen der Chemie.
- Clar, E. (1972). The Aromatic Sextet. Wiley. (Theoretical basis for the stability of Triphenylene vs. its isomers).
- Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Adachi, C., et al. (2001). Endothermic energy transfer: A mechanism for generating very efficient high-energy phosphorescent emission in organic light-emitting diodes. Applied Physics Letters. Link
-
Xiao, L., et al. (2009). Triphenylene Derivatives as Host Materials for Blue Phosphorescent OLEDs. Advanced Materials. Link
-
Mackie, C. J., et al. (2015). The anharmonic quartic force field infrared spectra of five non-linear polycyclic aromatic hydrocarbons: Benz[a]anthracene, chrysene, phenanthrene, pyrene, and triphenylene. The Journal of Chemical Physics. Link (Spectroscopic comparison of the isomers).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Triphenylen-2-yl)phenylboronic Acid
For the modern researcher, the synthesis and application of novel compounds like 3-(Triphenylen-2-yl)phenylboronic acid (CAS No. 1235876-72-8) are central to innovation, particularly in fields such as OLED materials and organic synthesis.[1] However, scientific advancement carries an intrinsic responsibility for safety and environmental stewardship. The disposal of such complex molecules is not a mere afterthought but a critical component of the experimental workflow.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(Triphenylen-2-yl)phenylboronic acid. As no specific, comprehensive safety data sheet (SDS) for this exact compound is widely available, our approach is grounded in a conservative assessment of its constituent chemical moieties: the polycyclic aromatic hydrocarbon (PAH) triphenylene and the phenylboronic acid functional group. This ensures a procedure that prioritizes the safety of personnel and adherence to environmental regulations.
Hazard Assessment: A Molecule of Two Halves
Understanding the potential hazards of 3-(Triphenylen-2-yl)phenylboronic acid is paramount. We must infer its risk profile from the known characteristics of its structural components.
-
The Triphenylene Core: Triphenylene is a large polycyclic aromatic hydrocarbon. PAHs as a class are noted for their potential carcinogenicity and environmental persistence.[2] The unlabeled form, Triphenylene, is classified as an IARC Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans; however, it is prudent to handle it as a potential carcinogen.[2] Furthermore, triphenylene is known to be very toxic to aquatic life with long-lasting effects and can cause serious eye damage.[3][4]
-
The Phenylboronic Acid Group: Boronic acids as a class can exhibit toxicity. Phenylboronic acid, the simplest related compound, is harmful if swallowed and is known to cause skin and serious eye irritation.[5] These compounds can also be hygroscopic and reactive with strong oxidizing agents.[6][7]
The combined structure suggests a compound that should be handled with significant caution, treating it as an irritant, a potential carcinogen, and a potent environmental toxin.
| Hazard Class | Associated Moiety | Potential Effects | Supporting Sources |
| Health Hazards | |||
| Acute Oral Toxicity | Phenylboronic Acid | Harmful if swallowed. | [6] |
| Serious Eye Damage/Irritation | Triphenylene, Phenylboronic Acid | Causes serious eye damage and irritation. | [2][3][4] |
| Skin Irritation | Phenylboronic Acid | May cause skin irritation upon contact. | |
| Potential Carcinogen | Triphenylene (as a PAH) | Prudent to handle as a potential carcinogen. | [2] |
| Environmental Hazards | |||
| Aquatic Toxicity | Triphenylene | Very toxic to aquatic life with long-lasting effects. | [3][4] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood. Consistent and correct use of appropriate PPE is the first line of defense against exposure.[2]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield is required for splash hazards. | Protects against eye irritation or serious damage from dust particles or splashes of solutions.[2][4] |
| Hand Protection | Chemical-resistant, disposable nitrile gloves. Double gloving is recommended. | Prevents skin contact and absorption. Contaminated gloves must be disposed of immediately as hazardous solid waste.[2] |
| Body Protection | A fully fastened laboratory coat. For larger quantities or spill cleanup, impervious clothing should be worn. | Protects street clothing and prevents skin exposure.[2] |
| Respiratory Protection | An N95 or higher-rated respirator should be used if there is a risk of inhaling dust particles (e.g., during weighing). | Prevents inhalation of the compound, which may cause respiratory tract irritation.[2] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 3-(Triphenylen-2-yl)phenylboronic acid is to treat it as a hazardous chemical waste at all times. [8] At no point should this chemical or its containers be disposed of in regular trash or down the drain.[9][10]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal by your institution's Environmental Health and Safety (EHS) office.[11]
-
Solid Waste: All contaminated disposable materials, including gloves, weighing papers, bench paper, silica gel, and any unreacted solid compound, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Non-Halogenated Liquid Waste: Solutions of the compound in solvents like THF, toluene, or acetone should be collected in a clearly marked, chemically compatible container for non-halogenated organic waste.
-
Halogenated Liquid Waste: Solutions in solvents such as dichloromethane (DCM) or chloroform must be collected in a separate, dedicated container for halogenated organic waste.[12]
-
Aqueous Waste: All aqueous rinsates from cleaning contaminated glassware must be collected as hazardous aqueous waste. Do not dispose down the drain.[13]
Causality Note: Mixing different waste streams is prohibited. For instance, mixing boronic acid waste with strong acids could lead to unforeseen reactions.[6] Segregation ensures that each waste stream can be handled and treated appropriately by waste management professionals.
Step 2: Containerization and Labeling
All waste containers must be:
-
Chemically Compatible: Use containers made of materials that will not react with the waste (e.g., glass or polyethylene).
-
Securely Sealed: Use a screw-top cap to prevent leaks or the release of vapors. Keep containers closed at all times except when adding waste.
-
Properly Labeled: Affix a "Hazardous Waste" label to each container.
The label must include:
-
The full chemical name: "3-(Triphenylen-2-yl)phenylboronic acid" and any solvents present.
-
The words "Hazardous Waste" .
-
An indication of the hazards: "Toxic," "Irritant," "Environmental Hazard."
-
The accumulation start date and the name of the principal investigator or lab group.
Step 3: Decontamination and Glassware Cleaning
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a small amount of the solvent used in the experiment (e.g., acetone). This initial rinsate must be collected and disposed of as the appropriate liquid hazardous waste stream.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water and then a clean solvent to ensure no residue remains.
Step 4: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Small Spills (within a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with a chemical absorbent pad or inert material like sand or vermiculite.
-
Gently sweep the absorbed material into a designated solid hazardous waste container.
-
Wipe the area with a cloth dampened with soapy water, followed by a clean water rinse.
-
Place all cleanup materials into a sealed bag and dispose of as solid hazardous waste.[9]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is a powder, avoid creating dust clouds.
-
Contact your institution's EHS office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Step 5: Final Disposal
-
Store all properly labeled, sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[8] Adhere strictly to their schedule and procedures.
A Note on Neutralization: For some simple, weak acids, neutralization with a base may be an approved disposal procedure.[10] However, for a complex, multifunctional molecule like 3-(Triphenylen-2-yl)phenylboronic acid, neutralization is NOT recommended. The potential for unknown and potentially hazardous side reactions is high, and the resulting mixture would still need to be disposed of as hazardous waste. The most prudent and compliant course of action is to manage it as hazardous waste without chemical alteration.[8]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of waste generated from work with 3-(Triphenylen-2-yl)phenylboronic acid.
Sources
- 1. 3-(triphenylen-2-yl)phenylboronic acid [P11846] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpharmachem.com [jpharmachem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. laballey.com [laballey.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. hscprep.com.au [hscprep.com.au]
- 13. bsu.edu [bsu.edu]
Personal protective equipment for handling 3-(Triphenylen-2-yl)phenylboronic acid
[label="4. Precision Weigh
Operational workflow for the safe handling, weighing, and decontamination of the boronic acid.
Step-by-Step Methodology:
-
Fume Hood Validation: Turn on the fume hood. Self-Validation: Tape a small strip of tissue paper to the bottom of the sash. If it pulls steadily inward, airflow is established. Ideally, verify a face velocity of 80-100 fpm via the digital monitor[1].
-
PPE Donning: Inspect nitrile gloves for micro-tears by inflating them slightly before wearing. Don ANSI Z87.1 goggles and a fully buttoned lab coat[2].
-
Static Mitigation (Critical): Place an anti-static mat inside the hood or use an anti-static zero-stat gun on the weighing boat. Causality: Boronic acid powders hold strong static charges; neutralizing the environment prevents the powder from aggressively repelling off the spatula and contaminating the workspace.
-
Precision Weighing: Tare a conductive weighing boat on an analytical balance inside the fume hood. Carefully transfer the 3-(Triphenylen-2-yl)phenylboronic acid using a clean, grounded stainless-steel spatula.
-
Vessel Transfer: Transfer the powder to the reaction flask. If preparing for a Suzuki coupling, immediately flush the flask with Argon or Nitrogen to protect the palladium catalyst that will be added later, and seal the vessel.
-
Decontamination: Do not dry-sweep spilled powder. Dampen a clean laboratory wipe with Isopropyl Alcohol (IPA) and gently wipe down the spatula, balance pan, and hood surface. Causality: Dry sweeping aerosolizes the irritant; IPA safely dissolves and captures the lipophilic boronic acid without generating airborne dust.
-
Doffing: Remove gloves by peeling them inside out to trap any residual chemical. Wash hands thoroughly with soap and water.
Waste Disposal & Environmental Logistics
Organoboronic acids and their contaminated handling materials (wipes, gloves, weighing boats) must be treated as hazardous chemical waste. They cannot be disposed of in standard municipal trash or flushed down the drain[3].
-
EPA RCRA Compliance: Under the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR 262), this waste must be strictly segregated[4][5].
-
Storage: Place all contaminated consumables into a designated, leak-proof High-Density Polyethylene (HDPE) solid waste container[4].
-
Labeling: The container must be explicitly labeled with the words "Hazardous Waste," the date of initial generation, and the specific hazard (e.g., "Toxic/Irritant - Organoboronic Acid Solid Waste")[3][6].
-
Accumulation & Pickup: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator[5]. Ensure the container remains closed unless actively adding waste. Coordinate with your Environmental Health and Safety (EHS) department for pickup within the federally mandated timeframes (typically 90 to 180 days depending on your facility's generator status)[4][6].
References
- Shanghai Uyan Industry Co., Ltd. "Boric Acid Products: 3-(Triphenylen-2-yl)phenylboronic acid CAS: 1235876-72-8." uyanchem.com.
- PubChem. "Boronic acid, (4-ethylphenyl)- | CID 2734352 - Safety and Hazards." National Institutes of Health (NIH).
- Clarion Safety Systems. "OSHA's PPE Laboratory Standards." clarionsafety.com.
- North Carolina State University. "Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety." ncsu.edu.
- MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." mastercontrol.com.
- Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety." case.edu.
- Thermo Scientific Acros. "4-Phenoxyphenylboronic acid Safety and Handling." fishersci.pt.
- Lab Manager. "Managing Hazardous Chemical Waste in the Lab." labmanager.com.
- US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov.
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. ehs.ncsu.edu [ehs.ncsu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. epa.gov [epa.gov]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
